molecular formula C12H10FNO B1368075 3-Fluoro-4-phenoxyaniline CAS No. 39177-22-5

3-Fluoro-4-phenoxyaniline

Katalognummer: B1368075
CAS-Nummer: 39177-22-5
Molekulargewicht: 203.21 g/mol
InChI-Schlüssel: SYUZQKSUMLAOIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-4-phenoxyaniline is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-fluoro-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUZQKSUMLAOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-4-phenoxyaniline molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-Fluoro-4-phenoxyaniline Molecular Structure & Application

Executive Summary

This compound (CAS 39177-22-5) is a specialized fluorinated building block critical to the synthesis of Type II kinase inhibitors.[1] Structurally, it serves as a "hinge-binding" or "linker" scaffold that connects the ATP-binding core of a drug molecule to the hydrophobic back-pocket (allosteric site).[1] Its specific substitution pattern—a fluorine atom at the meta position relative to the amine (and ortho to the ether linkage)—modulates both the metabolic stability and the electronic profile of the aniline nitrogen, optimizing it for urea or amide coupling reactions common in drug discovery (e.g., c-Met and VEGFR inhibitors).[1]

Molecular Architecture & Electronic Properties[1]

The efficacy of this compound in medicinal chemistry stems from the precise electronic perturbations introduced by the fluorine atom and the phenoxy ether linkage.[1]

Structural Components
  • Core: Aniline (Benzenamine).[1]

  • Substituents:

    • C3-Fluorine: Positioned ortho to the phenoxy group and meta to the amine.[1] This placement is strategic; it blocks metabolic hydroxylation at the electron-rich C3 position and induces a dipole that can interact with protein residues (e.g., backbone carbonyls).[1]

    • C4-Phenoxy: A bulky, lipophilic diphenyl ether moiety that directs the molecule into hydrophobic pockets within the kinase active site.[1]

Electronic Effects

The fluorine atom is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (-I).[1]
  • On the Ether Oxygen: The -I effect reduces the electron density on the ether oxygen, making the C-O bond slightly more resistant to oxidative cleavage (dealkylation) by cytochrome P450 enzymes.[1]

  • On the Aniline Nitrogen: Being meta to the amine, the fluorine exerts a moderate electron-withdrawing effect, slightly lowering the pKa of the anilinic nitrogen (approx.[1] pKa ~3.5–4.0 compared to 4.6 for aniline).[1] This reduction in basicity renders the amine less liable to protonation at physiological pH (improving membrane permeability) but sufficiently nucleophilic for derivatization with isocyanates or acyl chlorides.

PropertyValue / CharacteristicImpact on Drug Design
Formula C₁₂H₁₀FNO--
MW 203.21 g/mol Low MW fragment allows room for complex scaffolds.[1]
CAS (Free Base) 39177-22-5Commercial identifier for sourcing.[1]
CAS (HCl Salt) 1431963-13-1Stable solid form for storage.[1]
LogP (Calc) ~2.8 - 3.1High lipophilicity aids in penetrating cell membranes.[1]
H-Bond Donors 1 (NH₂)Critical for forming the "hinge" or "glutamate" H-bond.[1]

Synthetic Pathways & Process Chemistry

The synthesis of this compound is a sequential process involving Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.[1] The choice of starting material, typically 3,4-difluoronitrobenzene , is driven by the high susceptibility of the C4-fluorine to nucleophilic attack due to the para-nitro activation.
Synthetic Workflow

Synthesis SM 3,4-Difluoronitrobenzene (CAS 369-34-6) Inter Intermediate: 3-Fluoro-4-phenoxynitrobenzene SM->Inter SnAr Substitution (Regioselective at C4) Reagent1 Phenol + K2CO3 (DMF, 80°C) Reagent1->Inter Product Product: This compound (CAS 39177-22-5) Inter->Product Nitro Reduction Reagent2 H2, Pd/C (Ethanol/EtOAc) Reagent2->Product

Figure 1: Synthetic route from 3,4-difluoronitrobenzene. The reaction is regioselective for the 4-position because the intermediate Meisenheimer complex is stabilized by the para-nitro group.[1]

Detailed Protocol
  • Nucleophilic Substitution (

    
    ): 
    
    • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Phenol (1.05 eq), Potassium Carbonate (1.2 eq).[1]

    • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

      
      ).[1]
      
    • Conditions: Heat to 60-80°C for 4-6 hours.

    • Mechanism: The phenoxide anion attacks C4.[1] The fluorine at C3 remains intact because the C4 position is more activated (para to the electron-withdrawing

      
       group).[1]
      
    • Workup: Pour into ice water; filter the yellow solid (nitro intermediate).[1]

  • Reduction:

    • Method A (Catalytic Hydrogenation):

      
       gas (balloon or Parr shaker), 10% Pd/C catalyst in Ethanol/Ethyl Acetate.[1]
      
    • Method B (Chemical Reduction): Iron powder (

      
      ) and Ammonium Chloride (
      
      
      
      ) in Ethanol/Water reflux (Bechamp reduction).[1] Preferred for avoiding defluorination side-reactions.[1]
    • Purification: The resulting aniline is often an oil or low-melting solid, purified via crystallization as a hydrochloride salt (using HCl/Dioxane).[1]

Pharmacophore Integration in Kinase Inhibitors

This compound is a "privileged structure" in the design of Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive conformation (DFG-out) of kinases such as c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 .[1]

Structural Homology to Foretinib

While Foretinib (GSK1363089) utilizes a quinoline ether rather than a simple phenyl ether, the 3-fluoro-4-oxy-aniline core is the essential pharmacophore.[1]

  • The Aniline Nitrogen: Acts as a hydrogen bond donor.[1] In Type II inhibitors, this nitrogen often forms a urea linkage (reaction with an isocyanate) that hydrogen bonds with a conserved Glutamate residue in the

    
    C-helix of the kinase.[1]
    
  • The Fluorine Atom: Provides a "bioisosteric" replacement for hydrogen that increases metabolic half-life and can fill small hydrophobic pockets near the ATP binding site.[1]

  • The Phenoxy Group: Occupies the hydrophobic pocket created by the movement of the activation loop (DFG-out conformation).[1]

Pharmacophore Map

Pharmacophore AnilineN Aniline NH2 (Linker/H-Bond Donor) Glu Kinase αC-Helix (Glu Residue) AnilineN->Glu Forms Urea/Amide H-Bond Fluorine 3-Fluorine (Metabolic Shield) Fluorine->AnilineN Modulates pKa (-I Effect) Phenoxy 4-Phenoxy Group (Hydrophobic Tail) Pocket Allosteric Hydrophobic Pocket (DFG-out) Phenoxy->Pocket Van der Waals Interaction

Figure 2: Pharmacophore mapping of the this compound scaffold within a kinase binding pocket.[1]

Analytical Characterization

To validate the identity of synthesized this compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

~6.8–7.2 ppm (Multiplets)
Aromatic protons.[1] The proton ortho to F will show distinct H-F coupling (

Hz).[1]
¹⁹F NMR

~ -130 to -135 ppm
Singlet (decoupled) or Multiplet.[1] Confirms presence of a single fluorine environment on the ring.[2]
MS (ESI+)

204.1

Protonated molecular ion.[1]
IR ~3300-3400 cm⁻¹Primary amine N-H stretching (doublet).[1]
IR ~1210-1250 cm⁻¹C-O-C ether stretching vibration.[1]

References

  • Fisher Scientific. (2024).[1] this compound, 97%, Thermo Scientific.[1][2] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] Foretinib (CID 42642645) - Structure and Chemical Properties.[1][3] PubChem.[1][2][3][4] Retrieved from [1]

  • Google Patents. (2013).[1] WO2013097753A1 - Naphthyridine derivatives as tyrosine kinase inhibitors. Retrieved from

  • Google Patents. (2010).[1] CN101659645A - Method for preparing 3-fluoro-4-morpholinyl phenylamine (Analogous Synthesis). Retrieved from

  • Laus, G., et al. (2016). Crystal structures of intermediates in a new synthesis of antitumor drug cabozantinib. Heterocycles, 93(1), 323-332.[1][5] (Demonstrates related phenoxy-aniline chemistry).

Sources

Technical Guide: Retrosynthetic Analysis & Process Chemistry of 3-Fluoro-4-phenoxyaniline

[1]

Executive Summary

3-Fluoro-4-phenoxyaniline (CAS: 39177-22-5) is a high-value pharmacophore extensively utilized in the synthesis of Type II kinase inhibitors, particularly those targeting c-Met and VEGFR2 (e.g., Foretinib, Cabozantinib analogs).[1] The structural integration of the fluorine atom at the 3-position confers metabolic stability by blocking oxidative metabolism, while the 4-phenoxy ether moiety provides essential hydrophobic interactions within the ATP-binding pocket of the kinase domain.

This guide provides a rigorous retrosynthetic analysis and a scalable forward synthesis protocol. It focuses on the critical regioselective nucleophilic aromatic substitution (SNAr) required to construct the diaryl ether linkage, a step often plagued by regioisomeric by-products if not mechanistically understood.

Strategic Retrosynthetic Analysis

The retrosynthetic disassembly of this compound relies on two primary disconnections: a functional group interconversion (FGI) of the amine and a C-O bond disconnection.[1]

Disconnection Logic
  • C-N Disconnection (FGI): The primary amine is most reliably installed via the reduction of a nitro precursor. This simplifies the target to 3-Fluoro-4-phenoxynitrobenzene .

  • C-O Disconnection (SNAr): The diaryl ether bond represents the convergent step. Disconnecting this bond reveals two potential coupling partners:

    • Path A: Phenol (nucleophile) + 3,4-Difluoronitrobenzene (electrophile).[1]

    • Path B: 3-Fluoro-4-nitrophenol + Phenylboronic acid (Chan-Lam coupling) or similar metal-catalyzed cross-coupling.[1]

Selection Rationale: Path A is industrially preferred due to atom economy and the avoidance of expensive transition metal catalysts required in Path B. However, Path A requires strict control over regioselectivity.

Regioselectivity & Mechanistic Insight

The reaction of 3,4-difluoronitrobenzene with a nucleophile is governed by electronic activation.

  • C4 Position: Para to the nitro group. The nitro group exerts a strong mesomeric withdrawing effect (-M), stabilizing the Meisenheimer complex intermediate formed upon nucleophilic attack.

  • C3 Position: Meta to the nitro group. This position is only activated by the inductive effect (-I) of the nitro group and the adjacent fluorine.

Retrosynthetic Visualization

RetrosynthesisTargetThis compound(Target)Intermediate3-Fluoro-4-phenoxynitrobenzene(Key Intermediate)Target->IntermediateNitro Reduction(FGI)SM13,4-Difluoronitrobenzene(Electrophile)Intermediate->SM1C-O Disconnection(SNAr)SM2Phenol(Nucleophile)Intermediate->SM2

Figure 1: Retrosynthetic tree illustrating the convergent assembly via SNAr and Nitro Reduction.

Forward Synthesis & Experimental Protocols

Step 1: Regioselective SNAr Etherification

This step constructs the core scaffold. The use of a polar aprotic solvent (DMSO or DMF) is critical to solvate the phenoxide anion, enhancing its nucleophilicity.

Reaction Scheme: 3,4-Difluoronitrobenzene + Phenol + K2CO3 -> 3-Fluoro-4-phenoxynitrobenzene[1]

Experimental Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Reagents: Charge Phenol (9.4 g, 100 mmol) and Potassium Carbonate (anhydrous, 16.6 g, 120 mmol) into DMSO (100 mL).

  • Activation: Stir at room temperature for 30 minutes to generate the phenoxide in situ.

  • Addition: Add 3,4-Difluoronitrobenzene (15.9 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature < 40°C.[1]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC for the disappearance of the difluoro starting material.

  • Workup: Cool to RT and pour into ice-water (500 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (3 x 100 mL) to remove DMSO and salts. Recrystallize from Ethanol/Water if necessary.[1]

  • Expected Yield: 85–92% (Yellow crystalline solid).[1]

Step 2: Chemoselective Nitro Reduction

The reduction must be chemoselective to avoid defluorination (hydrodehalogenation), which can occur under aggressive hydrogenation conditions. The Iron/Ammonium Chloride method is selected for its high reliability and tolerance of aryl halides.

Reaction Scheme: 3-Fluoro-4-phenoxynitrobenzene + Fe + NH4Cl -> this compound[1]

Experimental Protocol
  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

  • Solvent System: Dissolve 3-Fluoro-4-phenoxynitrobenzene (23.3 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).

  • Catalyst: Add Ammonium Chloride (5.3 g, 100 mmol) and Iron Powder (325 mesh, 16.8 g, 300 mmol).

  • Reaction: Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours. The reaction mixture will turn dark/brown (iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with saturated NaHCO3 (to remove residual acid/salts) and Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate to dryness.

  • Expected Yield: 90–95% (Off-white to light brown solid).

Mechanistic Visualization (SNAr)

The following diagram illustrates the critical regioselectivity governed by the Meisenheimer complex stabilization.

SNAr_MechanismReactantsReactants:Phenoxide + 3,4-DifluoronitrobenzeneTS_ParaTransition State (C4 Attack):Stabilized by p-NO2 resonanceReactants->TS_ParaFast (Preferred)TS_MetaTransition State (C3 Attack):NO2 in meta (No resonance stabilization)Reactants->TS_MetaSlow (Disfavored)ProductProduct:3-Fluoro-4-phenoxynitrobenzeneTS_Para->Product- F-

Figure 2: Reaction energy landscape showing the kinetic preference for C4 substitution due to resonance stabilization.

Quantitative Data Summary

ParameterStep 1: EtherificationStep 2: Reduction
Reagents Phenol, K2CO3, 3,4-DifluoronitrobenzeneFe, NH4Cl, EtOH/H2O
Limiting Reagent Phenol (1.0 eq)Nitro Intermediate (1.0 eq)
Temperature 80 °C78 °C (Reflux)
Time 4–6 Hours2–3 Hours
Critical Quality Attribute Regioisomer purity (>99.5%)Avoidance of defluorination
Typical Yield 88%93%

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627217, this compound. Retrieved from [Link][1]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (General mechanism verification). Retrieved from [Link]

  • Google Patents. Method for preparing fluorinated aniline intermediates (CN101659645A).[1] (Analogous synthesis of 3-fluoro-4-morpholinylaniline confirming regioselectivity). Retrieved from

safety and handling precautions for 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Safety & Handling Protocol: 3-Fluoro-4-phenoxyaniline Document Type: Technical Safety Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Executive Summary & Chemical Profile

This compound (CAS: 39177-22-5) is a specialized fluorinated aniline intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Ibrutinib).[1][2][3] While it shares the core toxicological profile of the aniline class—specifically the risk of methemoglobinemia —the addition of the fluorine atom and the lipophilic phenoxy group significantly alters its physicochemical behavior, enhancing skin penetration and metabolic stability.

This guide moves beyond generic SDS recommendations, providing a risk-based handling framework derived from structure-activity relationships (SAR) and industrial hygiene best practices for potent aromatic amines.

Physicochemical Identity
ParameterData
CAS Number 39177-22-5 (Free Base) / 1431963-13-1 (HCl Salt)
IUPAC Name This compound
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Physical State Off-white to pale beige solid (powder)
Solubility Low in water; soluble in DMSO, Methanol, DCM
LogP (Predicted) ~3.5 (Highly Lipophilic – High Skin Absorption Risk )

Toxicological Mechanisms & Critical Hazards

As a Senior Scientist, it is crucial to understand why this compound requires containment. The hazard is not merely irritation; it is systemic hypoxia.

The Methemoglobinemia Pathway

Unlike simple irritants, this compound acts as a "chemical asphyxiant" through a metabolic activation pathway.

  • Absorption: The phenoxy group increases lipophilicity, facilitating rapid transdermal absorption.

  • Bioactivation: Hepatic CYP450 enzymes N-hydroxylate the aniline to form a phenylhydroxylamine metabolite.

  • Toxicity: This metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot bind oxygen.[4]

  • Clinical Outcome: "Chocolate cyanosis" (blue/gray skin), dizziness, and fatigue. Crucially, symptoms are often delayed 2–4 hours post-exposure.

The Fluorine Effect

The C-F bond at the 3-position is metabolically robust. It prevents ring oxidation at that site, potentially forcing metabolism towards the N-hydroxylation pathway, thereby increasing the yield of the toxic metabolite compared to non-fluorinated analogues.

MethemoglobinemiaPath Compound 3-Fluoro-4- phenoxyaniline Liver Hepatic CYP450 (N-Hydroxylation) Compound->Liver Absorption (Dermal/Inhalation) Metabolite N-Hydroxy Metabolite Liver->Metabolite Bioactivation RBC Red Blood Cell Cycle Metabolite->RBC Redox Cycling RBC->Metabolite Regeneration Effect Methemoglobinemia (Hypoxia) RBC->Effect Fe2+ -> Fe3+

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia. Note the regenerative cycle of the metabolite, amplifying toxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The primary barrier must be engineering controls.

Hierarchy of Containment
  • Primary Control: Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.

  • Powder Handling: If handling >500 mg of powder, use a Static-Dissipative Powder Weighing Enclosure to prevent aerosolization.

  • Process Isolation: Closed-system transfer is mandatory for scale-up (>100g).

PPE Matrix (The "Double-Shell" Protocol)

Standard nitrile gloves are insufficient for prolonged contact with lipophilic phenoxy compounds.

Body PartRequirementRationale
Hands (Inner) Silver Shield / Laminate (2.7 mil)Impermeable to aromatics; prevents breakthrough.
Hands (Outer) Nitrile (5-8 mil)Provides dexterity and mechanical protection for the inner glove.
Respiratory N95 / P100 (if outside hood)Mandatory if powder is handled outside a certified enclosure.
Body Tyvek Lab Coat (Disposable)Cotton coats absorb anilines, creating a secondary exposure source.
Eyes Chemical Goggles Safety glasses do not protect against vapors/dust ingress.

Operational Workflows: From Weighing to Waste

To ensure data integrity and safety, experimental protocols must be standardized.

Weighing & Solubilization
  • Pre-Weighing: Antistatic gun usage is recommended. Fluorinated powders often carry static charge, leading to "fly-away" powder.

  • Solvent Choice: Dissolve immediately in DMSO or DCM inside the hood. Do not transport dry powder across the lab.

  • Decontamination: Wipe the balance area with a surfactant (e.g., dilute soap) before using organic solvents. Organic solvents can drive settled dust into the surface or skin.

Reaction Setup
  • Incompatibility: Avoid contact with strong oxidizers (e.g., peroxides, permanganates) and acid chlorides (vigorous exothermic reaction).

  • Quenching: When quenching reactions containing this intermediate, maintain low temperature (0°C). Exotherms can vaporize unreacted aniline, creating an inhalation hazard.

Waste Disposal
  • Segregation: Segregate as "Toxic Organic Waste." Do not mix with oxidizer waste streams (fire risk).

  • Labeling: Explicitly label waste containers: "Contains Fluorinated Aniline – Toxic by Absorption."

HandlingWorkflow Start Receive Compound Storage Store: Dark, Cool, Segregated from Oxidizers Start->Storage Weighing Weighing: Fume Hood + Static Control + Double Gloves Storage->Weighing Transport in Secondary Container Reaction Reaction: Closed Vessel (Avoid Acid Chlorides) Weighing->Reaction Dissolve Immediately Waste Waste: Segregated Toxic Stream Label 'Aniline Hazard' Reaction->Waste Quench & Dispose

Figure 2: Safe Handling Workflow ensuring containment from receipt to disposal.

Emergency Response Protocols

Critical Note: Standard First Aid may be insufficient due to the delayed nature of methemoglobinemia.

Exposure Response
  • Skin Contact:

    • Immedate Wash: Wash with soap and water for 15 minutes. Do not use alcohol; it enhances absorption.

    • Observation: Monitor for 4 hours. If lips/nail beds turn blue, seek ER immediately.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (anilines are basic and can cause corneal opacity).

Antidote Awareness

Medical personnel must be informed that the patient was exposed to an aniline derivative .

  • Diagnostic: Pulse oximetry is inaccurate for methemoglobinemia (often falsely reads ~85%). Co-oximetry (ABG) is required.

  • Treatment: The standard antidote is Methylene Blue (1-2 mg/kg IV), but it is contraindicated in G6PD-deficient patients.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Tyvek suit, N95/P100 respirator.

  • Contain: Cover spill with a wet paper towel (to prevent dust) or an absorbent pad (if liquid).

  • Neutralize: Clean area with a mild detergent. Collect all waste in a sealed bag labeled "Toxic Debris."

Regulatory & Transport Information

  • Transport (IATA/DOT):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.)

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (this compound)

    • Hazard Class: 6.1

    • Packing Group: III (Low to Moderate Danger)

  • TSCA/REACH: Likely Research & Development (R&D) Exemption only. Not for consumer use.

References

  • National Institutes of Health (NIH) - PubChem. 3-Fluoro-4-morpholinoaniline (Analogous Structure Safety Data).Link

  • Fisher Scientific. Safety Data Sheet: 4-Phenoxyaniline (Base Structure Hazard Profile).Link

  • StatPearls [Internet]. Methemoglobinemia: Pathophysiology and Treatment. Treasure Island (FL): StatPearls Publishing; 2025. Link

  • American Chemical Society (ACS). Fluorine in Pharmaceutical Industry: Chemical Reviews. (Context on fluorinated drug intermediates). Link

  • BLD Pharm. this compound Product Specifications & GHS Data.Link

Sources

Technical Guide: Stability Profile and Storage Protocols for 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-phenoxyaniline (CAS 39177-22-5) is a critical pharmacophore intermediate used in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met and VEGFR2 inhibitors like Foretinib). While structurally robust due to the ether linkage, the primary amine functionality renders the molecule susceptible to oxidative degradation and photolysis. This guide outlines the physicochemical basis for these instabilities and provides a validated protocol for storage, handling, and quality control to ensure high purity (>98%) is maintained for downstream GMP applications.

Chemical Identity & Structural Implications[1][2][3][4]

The stability profile of this compound is dictated by the interplay between its electron-rich amino group and the electron-withdrawing fluorine substituent.

PropertySpecification
Chemical Name This compound
CAS Number 39177-22-5
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Appearance Off-white to pale beige solid
Solubility DMSO, Methanol, Ethyl Acetate; Insoluble in water
pKa (Calculated) ~3.5 - 4.0 (Amine conjugate acid)
The "Fluorine Effect" on Stability

Unlike non-fluorinated 4-phenoxyaniline, the fluorine atom at the ortho position to the ether (and meta to the amine) exerts an inductive electron-withdrawing effect (-I).

  • Impact: This slightly reduces the electron density on the nitrogen lone pair, making it less prone to oxidation than unsubstituted aniline.

  • Risk: Despite this stabilization, the molecule remains an electron-rich aromatic amine. Exposure to atmospheric oxygen, particularly in solution or under light, will drive the formation of colored impurities (azo-dimers and quinone imines).

Degradation Mechanisms[6]

Understanding why the compound degrades is essential for designing effective storage protocols.

Oxidative Coupling (The "Browning" Effect)

The primary failure mode is the oxidation of the amino group (-NH₂). Upon exposure to air, radical intermediates form, leading to dimerization. This manifests visually as a color shift from off-white to brown/black.

Photolytic Instability

Anilines are chromophores that can absorb UV/Vis light, generating excited states that accelerate oxidative pathways. The phenoxy ether linkage is generally stable, but the aniline moiety is photosensitive.

Visualization of Degradation Pathways

The following diagram illustrates the mechanistic flow from the pure aniline to its common degradation products.

Degradation_Mechanism cluster_factors Accelerating Factors Pure This compound (Pure / Off-White) Radical Anilino Radical (Intermediate) Pure->Radical O2 / Light (hν) Dimer Azo/Hydrazo Dimers (Colored Impurities) Radical->Dimer Coupling Quinone Quinone Imine (Oxidation Product) Radical->Quinone Oxidation Heat Heat (>25°C) Moisture Moisture

Figure 1: Oxidative degradation pathway of this compound driven by oxygen and light.

Storage & Handling Protocols

To maintain purity >98% over extended periods (12-24 months), the following "Gold Standard" protocol must be implemented.

Storage Tiers
TierDurationConditionRationale
Tier 1: Working Stock < 1 Month2–8°C, Desiccated, Amber VialSlows thermal oxidation; convenient for frequent access.
Tier 2: Long Term 6–24 Months-20°C, Inert Atmosphere (Ar/N₂), Amber VialArrests radical formation; prevents moisture ingress.
Tier 3: Archive > 2 Years-80°C, Sealed AmpouleCryogenic preservation for reference standards.
Handling Procedure (Step-by-Step)
  • Equilibration: Before opening a stored vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Rationale: Prevents condensation of atmospheric water onto the cold solid, which accelerates degradation.

  • Inert Environment: Ideally, weigh out the required mass inside a nitrogen-filled glovebox. If not available, flush the headspace of the vial with Argon gas immediately after use.

  • Solvent Choice: If preparing a stock solution, use anhydrous DMSO . Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as they can facilitate proton-transfer reactions that catalyze oxidation.

Quality Control & Stability Testing

A visual check is insufficient for high-stakes drug development. The following HPLC method is recommended for quantitative purity assessment.

Validated HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Retention Time: Expect elution around 8–10 mins (hydrophobic nature of the phenoxy group).

QC Decision Matrix
  • Pass: Purity ≥ 98.0%; Color is off-white/beige.

  • Flag: Purity 95–97%; Color is light brown. Action: Recrystallize (EtOH/Water).

  • Fail: Purity < 95%; Color is dark brown/black. Action: Discard.

QC Workflow Diagram

QC_Workflow Start Sample Receipt / Retrieval Visual Visual Inspection (Color Check) Start->Visual Solubility Solubility Check (DMSO) Visual->Solubility If Off-White Purify Recrystallization Required Visual->Purify If Dark Brown HPLC HPLC Analysis (Purity %) Solubility->HPLC Decision Decision Node HPLC->Decision Approve Release for Synthesis Decision->Approve > 98% Decision->Purify < 98%

Figure 2: Quality Control workflow for assessing this compound integrity.

Safety & Toxicology Profile

As an aniline derivative, this compound must be handled with the assumption of toxicity typical to the class.

  • Acute Toxicity: Harmful if swallowed or inhaled. Aniline derivatives can cause methemoglobinemia (interference with oxygen transport in blood).

  • Skin Sensitization: Potential sensitizer.[1][2] Avoid direct contact.

  • PPE Requirements: Nitrile gloves, lab coat, and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Thermo Fisher Scientific. (2021). This compound Certificate of Analysis. Retrieved January 29, 2026, from [Link]

  • Liu, X., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

  • Leresche, J.E., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue. Journal of Physical Chemistry A. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Detailed Synthesis Protocol for 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note outlines a robust, two-step synthesis protocol for 3-Fluoro-4-phenoxyaniline , a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR targets).[1] The method utilizes commercially available 3,4-difluoronitrobenzene as the starting material. The protocol is designed for high regioselectivity, operational simplicity, and scalability, avoiding the use of expensive transition metal catalysts for the ether formation step.

Target Molecule:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 39177-22-5[1][2][3][4]

  • Molecular Weight: 203.21 g/mol [1][3]

  • Molecular Formula: C₁₂H₁₀FNO[1]

Retrosynthetic Analysis

The synthesis is designed based on the differential reactivity of the fluorine atoms in 3,4-difluoronitrobenzene . The nitro group (


) is a strong electron-withdrawing group (EWG) that activates the benzene ring towards nucleophilic aromatic substitution (

).
  • Regioselectivity Logic: The fluorine at the 4-position is para to the nitro group, allowing for effective resonance stabilization of the Meisenheimer intermediate. The fluorine at the 3-position is meta to the nitro group and is significantly less reactive. This electronic bias ensures high regioselectivity for the 4-phenoxy substitution.[1]

Retrosynthesis Target This compound (Target) Intermediate 3-Fluoro-4-phenoxynitrobenzene (Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C or Fe/NH4Cl) SM1 3,4-Difluoronitrobenzene (Starting Material) Intermediate->SM1 SNAr Coupling (K2CO3, DMF) SM2 Phenol Intermediate->SM2 +

Figure 1: Retrosynthetic strategy leveraging the para-directing activation of the nitro group.

Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-phenoxynitrobenzene

This step involves the


 displacement of the 4-fluorine atom by a phenoxide anion generated in situ.[1]
Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][5][6][7][8][9][10][11][12]Mass/Vol
3,4-Difluoronitrobenzene 159.091.015.9 g (100 mmol)
Phenol 94.111.059.9 g (105 mmol)
Potassium Carbonate (K₂CO₃) 138.211.520.7 g (150 mmol)
DMF (Anhydrous) --100 mL
Procedure
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluoronitrobenzene (15.9 g) and phenol (9.9 g).

  • Solvation: Dissolve the mixture in DMF (100 mL).

  • Base Addition: Add potassium carbonate (20.7 g) in a single portion.

    • Note: The reaction is exothermic. Ensure the temperature is monitored.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Monitoring: Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1) or HPLC.[5][11] The product is less polar than the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
    ) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 21–22 g (90–95%).

    • Appearance: Yellow solid.

Step 2: Reduction to this compound

The nitro group is reduced to the primary amine.[1] Catalytic hydrogenation is preferred for purity, but iron-mediated reduction is a viable alternative if avoiding heavy metals is required.[1]

Method A: Catalytic Hydrogenation (Preferred)
ReagentEquiv.Conditions
Intermediate (from Step 1) 1.010 g (42.9 mmol)
10% Pd/C (50% wet) 5 wt%0.5 g
Ethanol -100 mL
Hydrogen Gas -Balloon pressure (1 atm)
  • Setup: In a hydrogenation vessel (or 3-neck flask), dissolve the nitro intermediate (10 g) in Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g).

    • Safety: Pd/C is pyrophoric. Keep wet with solvent or water during addition.

  • Hydrogenation: Purge the system with Nitrogen, then introduce Hydrogen gas (balloon). Stir vigorously at room temperature for 12 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Method B: Iron/Ammonium Chloride (Alternative)

Use this if halogen de-fluorination is observed (rare with Pd/C under mild conditions, but possible).

  • Suspend intermediate (10 g) in Ethanol/Water (4:1, 100 mL).

  • Add Iron powder (5 equiv.) and Ammonium Chloride (5 equiv.).

  • Reflux for 2 hours.

  • Filter hot through Celite, concentrate, and extract with Ethyl Acetate.

Purification

The crude aniline is often pure enough (>95%) for subsequent steps. If necessary:

  • Recrystallization: Ethanol/Water mixture.

  • Flash Chromatography: Elute with Hexane/Ethyl Acetate (gradient 10% to 30% EtOAc).

Analytical Characterization

This compound

  • Appearance: Off-white to pale brown solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       6.8–7.4 (m, 5H, Phenoxy protons).
      
    • 
       6.9 (t, 1H, Ar-H adjacent to O-Ph, coupled to F).
      
    • 
       6.3–6.5 (m, 2H, Ar-H ortho to amine).
      
    • 
       5.2 (s, 2H, -NH₂, broad exchangeable).
      
  • ¹⁹F NMR: Single peak around -130 to -135 ppm (typical for aryl fluorides).[1]

  • MS (ESI): Calculated for

    
    : 204.22; Found: 204.2.
    

Process Workflow Diagram

Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Reduction S1_Mix Mix 3,4-Difluoronitrobenzene + Phenol + K2CO3 S1_Heat Heat in DMF (80°C, 4h) S1_Mix->S1_Heat S1_Quench Quench in Ice Water Precipitate Solid S1_Heat->S1_Quench S1_Filter Filtration & Drying S1_Quench->S1_Filter S2_React Hydrogenation (H2, Pd/C, EtOH) S1_Filter->S2_React Intermediate Transfer S2_Filter Filter Catalyst (Celite) S2_React->S2_Filter S2_Conc Concentrate Filtrate S2_Filter->S2_Conc Product Final Product: This compound S2_Conc->Product

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling (MSDS Highlights)

  • 3,4-Difluoronitrobenzene: Skin irritant, lachrymator. Use in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact; use butyl rubber gloves.

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container.

References

  • SNAr Regioselectivity

    • Title: Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.[13]

    • Source: BenchChem Application Note / Liter
  • Synthesis of Analogous Ethers

    • Title: Reaction of 3,4-difluoronitrobenzene with sodium benzylate (Analogous protocol).[8]

    • Source: Portico / J. Med. Chem.
    • URL:[Link]

  • Product Identification

    • Title: this compound (CAS 39177-22-5).[1][2][3]

    • Source: BLD Pharm C
  • Reduction Methodologies

    • Title: Optimization of the synthesis process for 3-chloro-4-fluoroaniline (Reduction conditions precedent).
    • Source: ResearchG
    • URL:[Link]

Sources

Application Note: Purification of 3-Fluoro-4-phenoxyaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Fluoro-4-phenoxyaniline is a critical intermediate in the synthesis of small molecule kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and other tyrosine kinases involved in oncological pathways.[1] High-purity isolation of this aniline is essential, as downstream coupling reactions (e.g., amide bond formation or urea synthesis) are sensitive to impurities such as unreacted nitro precursors or phenols.[1]

This guide provides a robust protocol for the purification of this compound using flash column chromatography. Due to the basicity of the primary amine, this compound exhibits strong interactions with acidic silanol groups on standard silica gel, often resulting in peak tailing and poor resolution. This protocol incorporates a triethylamine (TEA) deactivation strategy to ensure sharp peak shape and high recovery.

Chemical Profile
PropertyData
Chemical Name This compound
CAS Number 39177-22-5
Molecular Formula C₁₂H₁₀FNO
Molecular Weight 203.21 g/mol
Physical State Off-white to pale brown solid
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes
pKa (Est.) ~3.5 - 4.0 (Aniline nitrogen)
Key Impurities 3-Fluoro-4-phenoxynitrobenzene (Precursor), Phenol derivatives

Pre-Purification Analysis & Strategy[2][3]

Before initiating chromatography, the crude mixture must be characterized to define the separation difficulty (


).
Thin Layer Chromatography (TLC) Optimization

Standard silica plates are acidic.[1][2] Without modification, the aniline spot will streak.

  • Standard Eluent: Hexanes : Ethyl Acetate (3:1).[1]

  • Modified Eluent: Hexanes : Ethyl Acetate (3:1) + 1% Triethylamine (TEA).[1]

  • Visualization: UV (254 nm).[1] The aniline may also stain purple/brown with Ninhydrin or Vanillin.

Expected


 Values (in 3:1 Hex/EtOAc + 1% TEA): 
  • Nitro Precursor (Non-polar):

    
    [1]
    
  • This compound (Target):

    
    [1]
    
  • Phenolic Side Products (Polar/Acidic):

    
     (often stay at baseline without acid)[1]
    
Strategic Workflow

The purification process follows a "Capture and Polish" logic. An initial acid-base extraction is highly recommended to remove the bulk of non-basic impurities (like phenols) before the column, extending the life of the stationary phase.

purification_workflow Crude Crude Reaction Mixture (Nitro reduction product) Extraction Acid-Base Extraction (Partition b/w 1M HCl & EtOAc) Crude->Extraction OrganicPhase Organic Phase (Contains Neutral Impurities) Extraction->OrganicPhase Discard (Nitro/Phenols) AqueousPhase Aqueous Acid Phase (Contains Aniline Salt) Extraction->AqueousPhase Keep Basification Basify to pH 10 (NaOH) & Extract to DCM AqueousPhase->Basification Concentrate Concentrate to Dryness Basification->Concentrate Column Flash Chromatography (TEA-Deactivated Silica) Concentrate->Column PureProduct Pure this compound Column->PureProduct

Figure 1: Purification workflow emphasizing the Acid-Base extraction pre-treatment to minimize column load.[1]

Detailed Experimental Protocol

Phase 1: Stationary Phase Preparation (The "Neutralization" Step)

Why this matters: Commercial silica gel is slightly acidic (pH 6.5–7.0). Basic anilines form hydrogen bonds with silanols, causing broad peaks. Pre-treating the column with base blocks these sites.

  • Select Silica: Use Silica Gel 60 (230–400 mesh).

  • Slurry Preparation: Suspend the required amount of silica (approx. 30g per 1g of crude) in the starting mobile phase (e.g., 90% Hexanes / 10% EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v. Swirl well.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.

    • Note: If using pre-packed cartridges (e.g., Biotage/ISCO), pump a solution of 5% TEA in Hexanes through the cartridge for 3 CVs prior to loading.

Phase 2: Sample Loading

Technique:Dry Loading is superior for this compound due to its solid nature and potential solubility issues in non-polar starting solvents.

  • Dissolve the crude aniline in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or clean Silica Gel (1:2 ratio of compound to solid support).

  • Concentrate on a rotary evaporator until a free-flowing powder is obtained.

  • Carefully load the powder onto the top of the packed column bed.[3]

  • Add a layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Gradient Elution

Mobile Phase A: Hexanes + 1% TEA Mobile Phase B: Ethyl Acetate + 1% TEA

Time/CV% Mobile Phase BPurpose
0 - 2 CV 0% - 5%Elute non-polar impurities (residual nitro compounds).[1]
2 - 8 CV 5% → 20%Linear gradient.[1] Aniline typically elutes here.
8 - 12 CV 20% → 40%Flush remaining polar byproducts.
12+ CV 100%Column wash (if necessary).[1]

Monitoring: Collect fractions. Spot on TLC plates.[1] The product should appear as a distinct, UV-active spot that does not streak.[1]

Phase 4: Workup of Fractions
  • Pool fractions containing the pure product.[3]

  • Important: The mobile phase contains TEA. To remove TEA residues, which can interfere with subsequent steps (e.g., acting as a nucleophile or base):

    • Concentrate the fractions to an oil/solid.

    • Re-dissolve in DCM and wash once with saturated NaHCO₃ or water (TEA is volatile, but salts wash out).

    • Alternatively: Repeated co-evaporation with DCM/Heptane on the rotavap will azeotrope off residual TEA.

  • Dry over Na₂SO₄, filter, and dry in vacuo.

Troubleshooting & Validation

Common Issues
  • Tailing/Streaking: Insufficient TEA used.[1] Add 1% TEA to the mobile phase throughout the entire run, not just the packing step.

  • Co-elution with Nitro precursor: The gradient started too polar. Hold at 5% EtOAc for longer (isocratic hold) before ramping up.[1]

  • Product Color: Pure anilines are often colorless or pale yellow.[1] Dark brown usually indicates oxidation.[1] Store under Nitrogen/Argon in the dark.

Analytical Validation

Verify purity using the following metrics:

  • HPLC: Purity > 98% (254 nm).

  • ¹H NMR (CDCl₃): Check for the characteristic phenoxy peaks (6.9–7.4 ppm region) and the distinct fluorine coupling patterns. Ensure TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm) are absent.

troubleshooting_logic Issue Problem Detected CheckTLC Check TLC (Is it streaking?) Issue->CheckTLC Streaking Yes: Streaking CheckTLC->Streaking NoSep No: Spots too close CheckTLC->NoSep Soln1 Add 1% TEA to Mobile Phase Streaking->Soln1 Soln2 Use Isocratic Hold (5% EtOAc) NoSep->Soln2

Figure 2: Decision tree for troubleshooting common chromatographic issues with fluoroanilines.

References

  • Fisher Scientific. (n.d.).[1] this compound Product Specifications. Retrieved October 26, 2023, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[1] 4-Fluoroaniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathways of 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometric fragmentation patterns of 3-Fluoro-4-phenoxyaniline (C₁₂H₁₀FNO), a key intermediate in pharmaceutical and materials science. We explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This document outlines comprehensive, step-by-step protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this note is a predictive elucidation of the fragmentation pathways, supported by mechanistic diagrams and a discussion of the underlying chemical principles. This guide is designed to serve as a practical resource for structural confirmation, impurity profiling, and metabolic studies involving this and structurally related compounds.

Introduction

This compound is a substituted aromatic amine and diphenyl ether. Its structural motifs are prevalent in a variety of biologically active molecules and advanced polymers. Accurate analytical characterization is paramount for quality control, regulatory submission, and research and development. Mass spectrometry is an indispensable tool for determining molecular weight and elucidating chemical structures through the analysis of fragmentation patterns.[1]

This application note details the expected fragmentation behavior of this compound under two common ionization regimes:

  • Electron Ionization (EI): A hard ionization technique that generates a radical molecular ion (M⁺˙) and induces extensive, reproducible fragmentation, providing a detailed structural "fingerprint."[2]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces a protonated molecule ([M+H]⁺), which can be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) to elicit controlled fragmentation.[3]

By understanding the predictable cleavage points and rearrangements of the molecule, researchers can confidently identify the compound in complex matrices and characterize its derivatives.

Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Chemical Name This compound[4]
Synonyms 3-Fluoro-4-phenoxybenzenamine[4]
CAS Number 39177-22-5[4]
Molecular Formula C₁₂H₁₀FNO[4]
Molecular Weight 203.22 g/mol [4]
Nominal Mass 203 Da[4]

Analytical Workflow Overview

The general workflow for analyzing this compound by mass spectrometry involves sample preparation followed by chromatographic separation and mass analysis. The choice between GC-MS and LC-MS dictates the specific conditions.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Weigh & Dissolve (e.g., in Methanol or Acetonitrile) dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) prep->dilute gcms GC-MS (EI) dilute->gcms Volatile & Thermally Stable lcms LC-MS/MS (ESI) dilute->lcms Broader Polarity Range interpret Spectral Analysis & Fragmentation Pathway Elucidation gcms->interpret lcms->interpret

Figure 1: General analytical workflow for MS analysis.

Electron Ionization (EI) Mass Spectrometry

EI-MS is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The standard 70 eV electron energy imparts significant internal energy, leading to predictable and extensive fragmentation.

Protocol: GC-EI-MS Analysis

Objective: To obtain a reproducible EI mass spectrum for structural identification.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in methanol.

    • Dilute the stock solution to a final concentration of 10 µg/mL using methanol.

  • Instrumentation:

    • A standard Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • GC Method Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Rationale: The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities, while the final temperature ensures the compound elutes effectively.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-350

    • Scan Rate: 2 scans/second

    • Rationale: 70 eV is the standard energy for creating comparable library spectra. The source temperature is high enough to prevent condensation but low enough to minimize thermal degradation.

Predicted EI Fragmentation Pattern

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z 203 . The fragmentation will be dictated by the stability of the resulting ions and neutral losses, primarily driven by the ether linkage and the aromatic amine functionality. Aromatic structures are generally stable, so the molecular ion peak is expected to be prominent.[5]

EI_Fragmentation cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M M⁺˙ m/z 203 F1 m/z 110 [C₆H₅FO]⁺˙ M->F1 - C₆H₅• F2 m/z 93 [C₆H₅O]⁺ M->F2 - C₆H₄FN• F3 m/z 175 [M-CO]⁺˙ M->F3 - CO F4 m/z 176 [M-HCN]⁺˙ M->F4 - HCN F5 m/z 65 [C₅H₅]⁺ F2->F5 - CO F6 m/z 77 [C₆H₅]⁺ F2->F6 - O

Figure 2: Predicted EI fragmentation pathways for this compound.

Key Predicted Fragments (EI-MS):

m/zProposed Structure / FormulaDescription of LossMechanistic Rationale
203 [C₁₂H₁₀FNO]⁺˙ Molecular Ion (M⁺˙) The intact molecule after loss of one electron. Expected to be abundant due to aromatic stability.
176[C₁₁H₉FO]⁺˙Loss of HCN (27 Da)Characteristic fragmentation of the aniline moiety, involving the amine group and an adjacent ring carbon.
175[C₁₁H₁₀FN]⁺˙Loss of CO (28 Da)Rearrangement and loss of carbon monoxide, a common pathway for phenyl ethers.
110[C₆H₃FN]⁺˙Loss of Phenoxy radical (C₆H₅O•, 93 Da)Cleavage of the C-O ether bond, retaining charge on the fluorinated aniline fragment.
93[C₆H₅O]⁺Loss of Fluoroaniline radical (C₆H₄FN•, 110 Da)Cleavage of the C-O ether bond, retaining charge on the phenoxy fragment. This is a very stable and common fragment.
77[C₆H₅]⁺From m/z 93, loss of O (16 Da)Loss of oxygen from the phenoxy cation to form the stable phenyl cation.
65[C₅H₅]⁺From m/z 93, loss of CO (28 Da)Loss of carbon monoxide from the phenoxy cation, leading to the cyclopentadienyl cation.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique that is highly compatible with liquid chromatography. It generates protonated molecules, [M+H]⁺, which are then fragmented in a collision cell to produce MS/MS spectra. This is particularly useful for confirming the molecular weight and obtaining targeted structural information.

Protocol: LC-ESI-MS/MS Analysis

Objective: To generate a characteristic MS/MS spectrum from the protonated parent molecule.

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in 50:50 acetonitrile:water.

    • Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase.

  • Instrumentation:

    • A High-Performance Liquid Chromatograph (HPLC) coupled to a Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

  • LC Method Parameters:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • LC Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

    • Flow Rate: 0.3 mL/min

    • Gradient: 10% B to 95% B over 8 minutes; hold at 95% B for 2 minutes.

    • Rationale: Formic acid is added to promote protonation for positive ion mode ESI. The gradient is suitable for eluting a compound of this polarity from a C18 column.

  • MS Method Parameters:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: +3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Flow: 600 L/hr (Nitrogen)

    • Desolvation Temperature: 350°C

    • MS1 Scan: m/z 100-300 to identify the precursor ion.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: m/z 204.2 ([M+H]⁺)

      • Collision Gas: Argon

      • Collision Energy: Ramped 15-30 eV

    • Rationale: The parameters are chosen to ensure efficient desolvation and ionization. Ramping the collision energy helps to generate a rich spectrum of fragment ions.

Predicted ESI-MS/MS Fragmentation Pattern

In positive ESI mode, the molecule will be protonated, likely at the most basic site, the nitrogen atom of the amine group, to form the [M+H]⁺ ion at m/z 204 . Fragmentation of this even-electron ion via CID will proceed through the loss of stable neutral molecules.

ESI_Fragmentation cluster_main_esi Primary Fragmentation Pathways M [M+H]⁺ m/z 204 F1_esi m/z 111 [C₆H₆FN]⁺ M->F1_esi - C₆H₅OH (Phenol) F2_esi m/z 124 M->F2_esi - C₆H₅• (Phenyl radical) - NH₃ (Ammonia)

Figure 3: Predicted ESI-MS/MS fragmentation of protonated this compound.

Key Predicted Fragments (ESI-MS/MS):

Precursor m/zFragment m/zProposed Structure / FormulaDescription of LossMechanistic Rationale
204 ---[C₁₂H₁₁FNO]⁺ Protonated Molecule ([M+H]⁺) The intact molecule with an added proton, serving as the precursor for MS/MS.
204111[C₆H₆FN]⁺Loss of Phenol (C₆H₅OH, 94 Da)This is a highly probable fragmentation pathway involving rearrangement and cleavage of the ether bond to lose a stable neutral molecule.
204124[C₇H₅FO]⁺Loss of Ammonia (NH₃, 17 Da) and Phenyl radical (C₆H₅•, 77 Da)This pathway may be less likely but involves the loss of the amine group as ammonia, followed by other cleavages. The fragment at m/z 124 could correspond to a fluorinated benzoyl-type cation.

Conclusion

The mass spectrometric behavior of this compound can be rationally predicted based on its chemical structure. Under EI conditions, fragmentation is expected to be dominated by cleavage of the central ether bond and characteristic losses from the aniline moiety, yielding a rich, fingerprint-like spectrum. Under ESI-MS/MS conditions, fragmentation of the protonated molecule is predicted to proceed via the facile neutral loss of phenol. These detailed protocols and predicted fragmentation schemes provide a robust framework for the confident identification and structural analysis of this compound in various research and industrial settings.

References

  • Slideshare. (2014). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485330, 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • ResearchGate. (2011). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry. Retrieved from [Link]_

  • ResearchGate. (1991). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023). Deciphering in-source fragmentation pathways of PFAS during LC-ESI-HRMS: Insights for nontarget analysis and degradation product identification. Retrieved from [Link]

  • YouTube. (2020). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]

  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

  • YouTube. (2020). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Dual EGFR/ErbB-2 Inhibitors Utilizing 3-Fluoro-4-phenoxyaniline

[1]

Abstract & Strategic Context

This guide details the synthetic utility of This compound (CAS: 133075-84-0) in the development of dual EGFR (ErbB-1) and ErbB-2 (HER2) tyrosine kinase inhibitors.[1] While first-generation inhibitors like Gefitinib utilize simple halogenated anilines, and dual inhibitors like Lapatinib utilize bulky benzyloxy-anilines, the This compound scaffold represents a critical "hybrid" pharmacophore.[1]

It combines the hydrophobic reach required for the deep ATP-binding pocket (similar to Lapatinib) with the metabolic stability conferred by the fluorine atom.[1] This molecule is particularly valuable for synthesizing Type II kinase inhibitors or Type I½ inhibitors that probe the inactive DFG-out conformation of the kinase.[1]

Key Pharmacological Advantages[1]
  • Metabolic Blockade: The fluorine at the 3-position blocks a primary site of Cytochrome P450 oxidative metabolism, significantly extending the half-life (

    
    ) compared to non-fluorinated analogues.[1]
    
  • Hydrophobic Penetration: The 4-phenoxy moiety extends into the hydrophobic back pocket (selectivity pocket) of the kinase, a requisite interaction for high-affinity ErbB-2 inhibition.[1]

Chemical Rationale & SAR Logic

The synthesis relies on a Nucleophilic Aromatic Substitution (

1
Graphviz Diagram: SAR & Binding Mode Analysis

(This diagram visualizes the pharmacophore mapping of the inhibitor within the ATP pocket)

SAR_AnalysisAnilineThis compoundCoreQuinazoline Core(Hinge Binder)Aniline->CoreLinker (NH)PocketHydrophobic Back Pocket(Selectivity)Aniline->PocketPhenoxy TailMetabolismMetabolic Stability(P450 Blockade)Aniline->Metabolism3-Fluoro Subst.

Caption: Pharmacophore mapping showing the dual role of the this compound moiety in binding affinity and metabolic resistance.[1]

Experimental Protocol

Reagents & Materials
ComponentSpecificationRole
Ligand This compound (CAS 133075-84-0)Nucleophile (Head Group)
Core Scaffold 4-Chloro-6-iodoquinazolineElectrophile (Kinase Hinge Binder)
Solvent Isopropanol (iPrOH) or DMFReaction Medium
Base Diisopropylethylamine (DIPEA)Acid Scavenger (Optional in iPrOH)
Catalyst Potassium Iodide (KI)Rate enhancer (optional)
Step-by-Step Synthesis (The Coupling Reaction)[1]

Objective: Synthesize N-(3-fluoro-4-phenoxyphenyl)-6-iodoquinazolin-4-amine.

Step 1: Reaction Assembly

  • Charge a 50 mL round-bottom flask with 4-Chloro-6-iodoquinazoline (1.0 eq, e.g., 290 mg).

    • Note: The 6-iodo position allows for further diversification (e.g., Sonogashira or Suzuki couplings) later to add solubility tails similar to Lapatinib.[1]

  • Add Isopropanol (iPrOH) (10 mL). The core may not dissolve completely at RT.[1]

  • Add This compound (1.1 eq, e.g., 225 mg).

  • Optional: If the core is unreactive, add catalytic KI (0.1 eq) to form the more reactive 4-iodo intermediate in situ.[1]

Step 2: Thermal Activation

  • Equip the flask with a magnetic stir bar and a reflux condenser.[1]

  • Heat the mixture to Reflux (85°C) for 3–5 hours.

  • Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]8) should disappear, and a lower Rf fluorescent spot (product) should appear.

    • Visual Cue: The reaction mixture often turns from a suspension to a clear solution, then precipitates a yellow/cream solid (the HCl salt of the product) as the reaction progresses.

Step 3: Work-up & Isolation [1]

  • Cool the reaction mixture to Room Temperature (RT).

  • Filtration: Filter the precipitated solid under vacuum.

  • Washing: Wash the filter cake with cold iPrOH (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove unreacted aniline.

  • Free Base Formation (Critical for Biological Assay):

    • Suspend the solid in EtOAc (20 mL).

    • Wash with saturated

      
       (2 x 10 mL).[1]
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Step 4: Purification

  • Method: Recrystallization from EtOH/Water (9:1) is usually sufficient.[1]

  • Yield Target: >75%.

Graphviz Diagram: Synthetic Workflow

(This diagram outlines the decision logic during synthesis)

Synthesis_WorkflowStartStart: 4-Chloro-Core + AnilineSolventSolvent Choice:iPrOH (Standard) vs DMF (Difficult Substrates)Start->SolventRefluxReflux 3-5 HoursSolvent->RefluxCheckTLC Check:SM Consumed?Reflux->CheckCheck->RefluxNo (Continue Heating)PrecipitateCool & Filter Precipitate(HCl Salt Form)Check->PrecipitateYesBaseWashNaHCO3 Wash(Free Base Generation)Precipitate->BaseWashFinalPure Product(>98% HPLC)BaseWash->Final

Caption: Logical flow for the

Quality Control & Validation

To ensure the protocol produced the correct regioisomer and high purity, verify against these parameters:

NMR Characterization (Expected Signals)[1]
  • 
     NMR:  A singlet around -120 to -130 ppm (distinctive for the fluorine on the aniline ring).[1]
    
  • 
     NMR (DMSO-d6): 
    
    • NH Bridge: Singlet at

      
       9.5–9.8 ppm (indicates successful amine coupling).[1]
      
    • Quinazoline H-2: Singlet at

      
       8.5–8.7 ppm (characteristic of the pyrimidine ring).[1]
      
    • Phenoxy Group: Multiplets in the

      
       6.9–7.4 ppm range.[1]
      
Biological Validation (Kinase Assay)

Before proceeding to cell-based assays, validate the compound using a FRET-based or ELISA-based recombinant kinase assay.[1]

  • Target: EGFR (WT) and ErbB-2.[1][2]

  • Control: Lapatinib (Positive Control).[1]

  • Success Criteria: IC50 < 100 nM.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield / No Precipitate Product is soluble in iPrOHEvaporate solvent to 20% volume; add

to induce precipitation.[1]
Black Tar Formation Oxidation of AnilinePerform reaction under Nitrogen (

) atmosphere.[1] Ensure aniline is fresh (white/tan solid, not dark brown).[1]
Incomplete Reaction Deactivated CoreSwitch solvent to DMF and heat to 100°C. Add 1.0 eq of Cs₂CO₃.

References

  • Petrov, K. G., et al. (2006). "Optimization of the 4-anilinoquinazoline scaffold for the inhibition of EGFR and ErbB-2." Bioorganic & Medicinal Chemistry Letters.

  • Wood, E. R., et al. (2004).[1] "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research.[1][3][4]

  • Liu, Y., et al. (2012). "Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Wissner, A., & Mansour, T. S. (2008). "The development of HKI-272 and related compounds for the treatment of cancer." Archives of Pharmacy.[1]

Application Notes and Protocols for the Synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, 4-anilinoquinazoline derivatives have emerged as a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[2] Marketed drugs such as Gefitinib (Iressa®) and Erlotinib (Tarceva®) feature this critical pharmacophore and have revolutionized the treatment of certain cancers. The precise coupling of substituted anilines to the 4-position of the quinazoline core is a pivotal step in the synthesis of these life-saving medicines.

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-fluoro-4-phenoxyaniline with a 4-chloroquinazoline core. We will delve into the mechanistic rationale behind the chosen conditions, offer a detailed step-by-step procedure, and provide guidance for troubleshooting potential challenges. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex bioactive molecules.

Reaction Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in organic synthesis.[3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a wide variety of amine coupling partners.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The successful execution of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, phosphine ligand, base, and solvent.[4] For the coupling of an electron-rich amine like this compound with an electron-deficient heteroaryl chloride such as 4-chloroquinazoline, careful optimization of these parameters is crucial to achieve high yields and purity.

Experimental Protocol: Synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine

This protocol outlines the coupling of this compound with a generic 4-chloroquinazoline. The specific substitution pattern on the quinazoline ring may influence reaction kinetics, but the general principles and conditions provided here serve as an excellent starting point for a wide range of derivatives.

Materials and Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • This compound (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Safety Precautions:

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • This compound is a potential irritant. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chloroquinazoline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand. Cesium carbonate is a moderately strong base that is effective in deprotonating the aniline without causing degradation of sensitive functional groups.[4] Xantphos is a bulky, electron-rich ligand that promotes the catalytic cycle and is well-suited for coupling with aryl chlorides.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-chloroquinazoline.

    • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.

    • Rationale: Degassing is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

    • Rationale: Elevated temperatures are generally required to drive the reaction to completion.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine as a solid.

Data Presentation:

ParameterRecommended ValueRationale
Reactant Ratio 1.1 eq of anilineA slight excess of the amine helps to drive the reaction to completion.
Catalyst Loading 2 mol% Pd₂(dba)₃A typical catalyst loading for efficient coupling.
Ligand Loading 4 mol% XantphosA 2:1 ligand-to-palladium dimer ratio is commonly used.
Base 2.0 eq Cs₂CO₃An effective base for this transformation.
Solvent Anhydrous 1,4-DioxaneA common aprotic solvent for Buchwald-Hartwig reactions.
Temperature 100-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-12 hoursMonitored by TLC for completion.

Visualization of the Process

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Chloroquinazoline - this compound - Pd2(dba)3 / Xantphos - Cs2CO3 solvent Add Anhydrous Dioxane reagents->solvent degas Degas Mixture solvent->degas heat Heat to 100-110 °C degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Product

Caption: Experimental workflow for the synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine.

Mechanistic Insights and Rationale for Reagent Selection

The Buchwald-Hartwig amination proceeds via a catalytic cycle, and the choice of each component is critical for its success.

The Catalytic Cycle:

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(X)L2->Amine\nCoordination R'-NH2 [Ar-Pd(II)(NHR')L2]+X- [Ar-Pd(II)(NHR')L2]+X- Amine\nCoordination->[Ar-Pd(II)(NHR')L2]+X- Deprotonation Deprotonation [Ar-Pd(II)(NHR')L2]+X-->Deprotonation Base Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 Deprotonation->Ar-Pd(II)(NR')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR')L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR' Product Reductive\nElimination->Ar-NR'

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common and effective source of Pd(0), the active catalytic species. It is relatively stable to air, making it easier to handle than some other Pd(0) sources.

  • Ligand (Xantphos): The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle." This steric bulk facilitates the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. The electron-rich nature of the ligand also promotes the initial oxidative addition of the aryl chloride to the palladium center.

  • Base (Cesium Carbonate): The base plays a crucial role in deprotonating the amine, forming the more nucleophilic amide that participates in the catalytic cycle. Cesium carbonate is a moderately strong inorganic base that is soluble in many organic solvents, including dioxane. Its use avoids the harshness of stronger bases like sodium tert-butoxide, which could lead to side reactions with sensitive functional groups.

  • Solvent (1,4-Dioxane): Anhydrous 1,4-dioxane is a high-boiling aprotic solvent that is well-suited for this reaction. Its ability to dissolve both the organic and inorganic components of the reaction mixture facilitates a homogeneous reaction environment.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-quality palladium precatalyst and ligand.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Poorly soluble baseGrind the cesium carbonate to a fine powder before use to increase its surface area.
Incomplete Reaction Insufficient reaction timeContinue heating and monitor by TLC until the starting material is consumed.
Catalyst deactivationAdd an additional portion of catalyst and ligand.
Formation of Side Products Hydrodehalogenation of the quinazolineThis can occur if there are sources of protons in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Homocoupling of the anilineThis is less common but can occur at very high catalyst loadings or with certain ligand combinations.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of N-(3-fluoro-4-phenoxyphenyl)quinazolin-4-amine via a palladium-catalyzed Buchwald-Hartwig amination. By understanding the mechanistic principles and the roles of the various reagents, researchers can confidently apply and adapt this methodology to the synthesis of a wide range of 4-anilinoquinazoline derivatives for applications in drug discovery and development.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • Google Patents. (n.d.). US7960545B2 - Process for the prepartion of erlotinib.
  • Google Patents. (n.d.). EP2348020A1 - Preparation process of erlotinib.
  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of Lapatinib via direct regioselective arylation of furfural. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2010). Practical synthesis of lapatinib. 41(4), 317-320. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low conversion in Ullmann reaction for 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Fluoro-4-phenoxyaniline via Cu-Catalysis

Ticket ID: ULL-3F4P-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow (Start Here)

Before adjusting your reaction parameters, use this decision tree to identify the specific failure mode. Most "low conversion" issues in this specific synthesis stem from three root causes: catalyst deactivation, competitive N-arylation, or substrate inhibition.

DiagnosticTree Start Start: Low Conversion (<50%) CheckSubstrate Are you using unprotected 4-halo-3-fluoroaniline? Start->CheckSubstrate YesProtect High Risk of N-Arylation & Catalyst Poisoning CheckSubstrate->YesProtect Yes NoProtect Substrate is Protected (e.g., N-Boc/Acetyl) or Nitro CheckSubstrate->NoProtect No Action1 Action: Protect Amine YesProtect->Action1 CheckColor Did the reaction mixture turn black/mirror immediately? NoProtect->CheckColor Oxidation Catastrophic Oxidation (O2 Leak/Wet Solvent) CheckColor->Oxidation Yes CheckLigand Which Ligand Class? CheckColor->CheckLigand No (Blue/Green/Brown) Action2 Action: Degas & Dry Oxidation->Action2 Classic None / Pyridine / Bronze (Obsolete for this substrate) CheckLigand->Classic Classic Modern Diketone / Amino Acid (TMHD, DMGly, Picolinic) CheckLigand->Modern Modern Action3 Action: Switch to Ligand Protocol Classic->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical Analysis & Root Cause

The synthesis of This compound via Ullmann coupling presents a unique "perfect storm" of chemical challenges. Understanding these is the key to fixing the protocol.

A. The Chemoselectivity Trap (N vs. O Arylation)

If you are coupling 4-bromo-3-fluoroaniline with phenol, the primary failure point is the free amine (


).
  • The Science: In Cu-catalyzed coupling, primary amines are often better nucleophiles than phenols. Without a highly specific ligand (like certain diketones that favor O-arylation), the copper catalyst will preferentially couple the phenol to the nitrogen, or the aniline to the phenol, creating a complex mixture of N-arylated byproducts and oligomers.

  • The Fix: You must protect the aniline as an acetamide (

    
    ) or carbamate (
    
    
    
    ), or perform the coupling on the nitro-precursor (3,4-difluoronitrobenzene or 4-bromo-3-fluoronitrobenzene ) and reduce it later.
B. The Ortho-Fluorine Effect[1]
  • Electronic Effect: The fluorine atom at the 3-position is electron-withdrawing (

    
     effect). This actually helps the oxidative addition of the aryl halide to the Cu(I) center.
    
  • Chelation Risk: However, ortho-fluorines can sometimes chelate to the copper center, potentially crowding out the ligand or the incoming nucleophile (phenol). This requires a ligand that binds more strongly than the substrate (e.g., bidentate ligands like picolinic acid or phenanthroline).

C. Catalyst Deactivation (Disproportionation)

Ullmann active species are Cu(I). In the presence of moisture or lack of stabilizing ligands, Cu(I) disproportionates into Cu(0) (black precipitate/mirror) and Cu(II) (inactive for this cycle).

  • Observation: If your reaction turns black within 30 minutes, your catalyst is dead.

Mechanistic Visualization

Understanding where the cycle stalls allows for precise troubleshooting.

UllmannCycle CuI [L-Cu(I)-X] Active Species OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI->OxAdd + Ar-X (3-F-4-I-Aniline) DeadCat Cu(0) + Cu(II) (Disproportionation) CuI->DeadCat No Ligand / H2O LigEx Ligand Exchange (Ar-Cu(III)-OPh) OxAdd->LigEx + Ph-OH / Base (Slow Step if Base is weak) SideRxn N-Arylation (If -NH2 unprotected) OxAdd->SideRxn -NH2 competes with -OH RedElim Reductive Elimination (Product Release) LigEx->RedElim Forms C-O Bond RedElim->CuI Regenerates Catalyst

Figure 2: Catalytic cycle showing critical failure points. Note that modern mechanisms sometimes propose a Single Electron Transfer (SET) radical pathway, but the practical troubleshooting steps remain identical.

Troubleshooting FAQs

Q1: My conversion stalls at ~40-50% despite heating for 24 hours. Why? A: This is classic "Catalyst Death." The active Cu(I) species is unstable.

  • Diagnosis: Did you use a stabilizing ligand?

  • Solution: Add 20 mol% N,N-Dimethylglycine (DMGly) or 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) . These ligands stabilize the Cu(I) species and lower the activation energy for the difficult C-O bond formation.

  • Reference: Ma et al. demonstrated that amino acid ligands drastically improve yields in Ullmann ether synthesis.

Q2: I see a major byproduct with the same mass as the product but different retention time. A: This is likely the N-arylated isomer (diphenylamine derivative) or a homocoupling product.

  • Reason: If your aniline is unprotected, the Nitrogen attacks the Copper center instead of the Oxygen.

  • Solution: Use N-(4-bromo-3-fluorophenyl)acetamide instead of the free amine. The acetyl group reduces the nucleophilicity of the nitrogen, forcing the reaction to occur at the phenol oxygen.

Q3: Which base should I use? A: Base solubility is critical.

  • Cs₂CO₃ (Cesium Carbonate): The Gold Standard. It has higher solubility in organic solvents (DMF/DMSO) than Potassium Carbonate (

    
    ), facilitating the deprotonation of the phenol.
    
  • K₃PO₄ (Potassium Phosphate): A good alternative if Cs₂CO₃ is too expensive, but requires finer particle size (milled).

Q4: Can I use the aryl chloride (3-Chloro-4-fluoroaniline)? A: Not recommended for Ullmann.

  • Reason: Aryl chlorides are very inert in Cu-catalysis compared to Pd-catalysis.

  • Solution: Use the Aryl Iodide or Aryl Bromide . The bond strength of C-Cl is too high for efficient oxidative addition by Copper at standard temperatures (

    
    ).
    
The "Gold Standard" Protocol

Use this protocol to validate your system. It relies on the "Ma Conditions" which are robust for hindered or deactivated substrates.

Substrate: N-(3-fluoro-4-iodophenyl)acetamide (Protected Aniline) + Phenol.

ComponentEquivalentsRoleNotes
Aryl Iodide 1.0 equivElectrophileIodide is preferred over Bromide.
Phenol 1.2 equivNucleophileSlight excess ensures full consumption of expensive halide.
CuI (Copper Iodide) 10 mol%CatalystMust be off-white/tan. If green/gray, recrystallize.
N,N-Dimethylglycine 20 mol%LigandCRITICAL. Solubilizes Cu & accelerates reaction.
Cs₂CO₃ 2.0 equivBaseMust be dry.
Dioxane or DMF [0.5 M]SolventDegassed (sparged with Ar/N2 for 15 mins).

Step-by-Step:

  • Charge Solids: Add CuI (10 mol%), Ligand (20 mol%), Base (2 equiv), Aryl Iodide (1 equiv), and Phenol (1.2 equiv) to a screw-cap vial or Schlenk tube.

  • Evacuate/Backfill: Cycle vacuum and Argon 3 times. Oxygen is the enemy.

  • Add Solvent: Add degassed Dioxane via syringe.

  • Heat: Stir vigorously at 90-110°C for 16-24 hours.

    • Note: If using the bromide, increase temp to 120°C.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF/Base), dry over Na₂SO₄, and concentrate.

  • Deprotection (Post-Reaction): Hydrolyze the acetamide/Boc group using HCl/MeOH or TFA to yield the final This compound .

References
  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis.[2][3][4] Chemical Reviews.[5] Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers.[6] Journal of Organic Chemistry.[7] Link

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-4-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-phenoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. The synthesis of this compound, a key intermediate in pharmaceuticals and agrochemicals, is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2][3] This document provides a logical, causality-driven framework for troubleshooting and optimizing catalyst loading to achieve high yields and purity.

Section 1: Foundational Principles of the Catalytic System

The success of a Buchwald-Hartwig amination hinges on the interplay of four key components: the palladium source, the ligand, the base, and the solvent.[4] Understanding the role of each is paramount before attempting to optimize the catalyst loading.

The Palladium Source: Pre-catalyst vs. In-Situ Generation

Q: What is the difference between using a palladium salt like Pd(OAc)₂ and a pre-catalyst, and which should I choose?

A: The choice of your palladium source is critical as it determines how the active Pd(0) catalyst is formed.

  • Palladium(II) Salts (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and cost-effective. However, they require in-situ reduction to the catalytically active Pd(0) state.[5][6] This reduction step can be unreliable and may require higher catalyst loadings (5-10 mol%) to ensure an efficient transformation.[6] Inconsistent reduction can be a primary source of poor or irreproducible results.[7]

  • Palladium(0) Sources (e.g., Pd₂(dba)₃): While already in the correct oxidation state, these complexes require a ligand to displace the dba (dibenzylideneacetone) to generate the active catalyst, a process which can sometimes be difficult.[6]

  • Pre-catalysts (e.g., G3-XPhos, G6-GPhos): These are air-stable Pd(II) complexes that are engineered to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base.[6] This reliability allows for lower catalyst loadings, often in the 1-2 mol% range for initial screening, and can be pushed even lower in optimized industrial processes.[4] For robustness and reproducibility, especially during optimization, using a pre-catalyst is highly recommended.[6][7]

Palladium SourceAdvantagesDisadvantagesTypical Loading (Screening)
Pd(OAc)₂ Air-stable, inexpensiveRequires in-situ reduction, can be unreliable, may require higher loading.[6]2-10 mol%
Pd₂(dba)₃ Pd(0) sourceLigand exchange can be inefficient.[6]1-5 mol%
Pre-catalysts Air-stable, efficient/reliable generation of active Pd(0), allows for lower loading.[6]Higher initial cost.0.5-2 mol%
The Ligand: The Engine of the Reaction

Q: How does the ligand influence the reaction, and how do I select the right one?

A: The ligand is arguably the most critical factor in a successful cross-coupling reaction.[4] It stabilizes the palladium center, influences its reactivity, and is essential for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8] For C-N bond formation, bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are the gold standard.[8]

  • Steric Bulk: A bulky ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial, often rate-limiting, oxidative addition of the aryl halide into the Pd(0) complex.[4][8]

Commonly used ligands include XPhos, SPhos, RuPhos, and BrettPhos.[8][9] The optimal ligand is highly substrate-dependent, and screening a small panel of ligands is often the most effective approach to identify the best performer for your specific substrates.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide + Pd) Pd0->OxAdd Aryl-X PdII_Aryl L-Pd(II)-Aryl Complex OxAdd->PdII_Aryl LigandEx Ligand Exchange (Amine Coordination) PdII_Aryl->LigandEx Amine (R₂NH) PdII_Amine L-Pd(II)-Amido Complex (after deprotonation) LigandEx->PdII_Amine Base ReductElim Reductive Elimination PdII_Amine->ReductElim ReductElim->Pd0 Product (Aryl-NR₂) Start Low Yield or No Reaction Check_Purity Are reagents pure & solvent anhydrous/degassed? Start->Check_Purity Check_Catalyst Are you using a pre-catalyst? Check_Purity->Check_Catalyst Yes Purify Purify reagents. Use anhydrous solvent. Degas thoroughly. Check_Purity->Purify No Screen_Ligands Screen a panel of different ligands (e.g., XPhos, SPhos, RuPhos) Check_Catalyst->Screen_Ligands Yes Switch_Catalyst Switch to a reliable pre-catalyst (e.g., G3/G4) Check_Catalyst->Switch_Catalyst No Screen_Bases Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases Optimize_Temp Optimize reaction temperature (e.g., 80°C, 100°C, 120°C) Screen_Bases->Optimize_Temp Result Improved Yield Optimize_Temp->Result Purify->Start Switch_Catalyst->Screen_Ligands

Caption: Troubleshooting workflow for low-yield reactions.

Q: I observe the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A: The formation of palladium black is a classic sign of catalyst decomposition. The active, ligand-bound Pd(0) species is aggregating into inactive bulk palladium metal. This is a common deactivation pathway. [10]

  • Causes: This often happens when the ligand is not effectively stabilizing the Pd(0) intermediate or when the rate of reductive elimination is slow, leaving the catalyst vulnerable to decomposition. It can be exacerbated by high temperatures or impurities.

  • Solutions:

    • Use a More Stabilizing Ligand: Switch to a bulkier ligand that can better shield the palladium center and prevent aggregation.

    • Lower the Reaction Temperature: While this may slow the reaction, it can often preserve the catalyst's lifetime.

    • Ensure an Inert Atmosphere: Oxygen can contribute to catalyst decomposition pathways. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon).

Q: I am seeing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known competitive side reaction. [11]It often arises from a β-hydride elimination pathway from a palladium-amide intermediate. [11]To suppress this:

  • Ligand Modification: The choice of ligand is critical. Some ligands are more prone to promoting this side reaction than others. Screening different ligand architectures is the first step.

  • Base Selection: The base can influence the concentration of species that lead to hydrodehalogenation. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) can sometimes mitigate the issue. [11]3. Amine Stoichiometry: Using a slight excess of the amine can sometimes favor the desired C-N coupling over the competing reduction pathway.

Section 3: Standard Operating Procedure (SOP) for Catalyst Loading Optimization

This protocol describes a parallel screening experiment to efficiently optimize catalyst and ligand loading for the synthesis of this compound from 1-bromo-3-fluoro-4-phenoxybenzene and an amine source (e.g., ammonia equivalent like benzophenone imine).

Objective: To identify the optimal palladium pre-catalyst and loading for maximizing product yield.

Materials:

  • 1-bromo-3-fluoro-4-phenoxybenzene (Aryl Halide)

  • Amine source (e.g., Benzophenone imine)

  • Palladium Pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene or Dioxane

  • Internal Standard (e.g., Dodecane)

  • Array of 2 mL reaction vials with stir bars and screw caps

  • Glovebox or Schlenk line equipment

Procedure:

  • Stock Solution Preparation (Inside a Glovebox):

    • Aryl Halide Stock: Prepare a 0.5 M solution of 1-bromo-3-fluoro-4-phenoxybenzene in anhydrous toluene containing the internal standard.

    • Amine Stock: Prepare a 0.6 M solution of the amine source in anhydrous toluene.

    • Base Slurry: Prepare a slurry of Sodium tert-butoxide in anhydrous toluene (e.g., 1.0 M).

    • Catalyst Stocks: Prepare separate 0.01 M stock solutions for each palladium pre-catalyst to be screened in anhydrous toluene.

  • Reaction Setup (Inside a Glovebox):

    • Label an array of reaction vials for each condition to be tested (e.g., Cat A - 1 mol%, Cat A - 0.5 mol%, Cat B - 1 mol%, etc.).

    • To each vial, add the appropriate volume of the Catalyst Stock solution to achieve the desired mol%.

    • Add 200 µL of the Aryl Halide Stock (0.1 mmol) to each vial.

    • Add 200 µL of the Amine Stock (0.12 mmol, 1.2 equiv) to each vial.

    • Add 140 µL of the Base Slurry (0.14 mmol, 1.4 equiv) to each vial.

    • Seal each vial tightly with its screw cap.

  • Reaction Execution:

    • Remove the sealed vials from the glovebox.

    • Place the vials in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours).

  • Quenching and Analysis:

    • After the reaction time, allow the vials to cool to room temperature.

    • Uncap the vials and quench the reaction by adding 1 mL of ethyl acetate and 1 mL of water.

    • Vortex the vials thoroughly.

    • Take an aliquot from the organic layer for analysis by GC-MS or LC-MS to determine the conversion of starting material and the yield of this compound relative to the internal standard.

Section 4: Analytical Workflow

Q: What are the best methods to analyze my reaction outcome?

A: A combination of techniques is ideal for a comprehensive analysis.

  • Thin Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying and quantifying volatile components. It can confirm the product's mass and determine the reaction yield when calibrated with an internal standard.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the product and assessing the purity of the reaction mixture. [12][13]It is particularly useful for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final, purified product and ensuring its purity. [2] By systematically addressing each component of the catalytic system and employing a logical troubleshooting framework, researchers can efficiently optimize the catalyst loading for the synthesis of this compound, leading to improved yields, higher purity, and more robust and scalable processes.

References

  • Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol - Benchchem.
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.
  • Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline - Benchchem.
  • This compound, 97%, Thermo Scientific 1 g | Buy Online.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
  • "troubleshooting guide for Buchwald-Hartwig amination of aryl halides" - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]

  • 3-Fluoro-4-methoxyaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. Available at: [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem - NIH. Available at: [Link]

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Technical Support Center: Exotherm Management in 3-Fluoro-4-phenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Safety & Optimization Hub. Ticket ID: #T-3F4P-EXO Subject: Thermal Hazard Mitigation & Troubleshooting for 3-Fluoro-4-phenoxyaniline Preparation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The preparation of This compound involves two distinct exothermic events: a Nucleophilic Aromatic Substitution (


) and a Nitro Group Reduction.[1] Improper management of these thermal profiles not only compromises safety (thermal runaway risk) but directly impacts regioselectivity and yield.[1]

This guide treats your synthesis as a coupled thermal system . We move beyond simple "cooling" to discuss kinetic control, dosing strategies, and critical process parameters (CPPs).

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the thermal risk points across the synthetic pathway.

ReactionPathway SM 3,4-Difluoronitrobenzene (Starting Material) Step1 Step 1: S_NAr Coupling (Exotherm Type: Instantaneous) Risk: Regioselectivity Loss SM->Step1 + Phenol/K2CO3 Phenol Phenol + Base (Nucleophile) Phenol->Step1 Inter Intermediate: 3-Fluoro-4-phenoxynitrobenzene Step1->Inter ΔH < 0 (Heat Release) Step2 Step 2: Nitro Reduction (Exotherm Type: Sustained/High) Risk: Thermal Runaway/Pressure Inter->Step2 + H2 / Pd/C Product Product: This compound Step2->Product ΔH << 0 (High Heat Release)

Figure 1: Thermal risk mapping of the two-step synthesis. Step 1 presents selectivity risks due to heat, while Step 2 presents bulk safety risks.

Part 2: Troubleshooting & FAQs
Module A: The

Coupling (Step 1)

Reaction: 3,4-Difluoronitrobenzene + Phenol


 3-Fluoro-4-phenoxynitrobenzene[1]

Q1: I am seeing a massive temperature spike immediately upon adding the base. How do I control this? Diagnosis: You are likely performing a "dump" addition of base to a mixture of nitroarene and phenol, or adding the nitroarene to a pre-formed phenoxide too quickly. Technical Insight: The deprotonation of phenol is exothermic, and the subsequent


 reaction is also exothermic. Doing both simultaneously creates a "thermal stack."[1]
Corrective Protocol: 
  • Pre-form the Phenoxide: Mix Phenol and

    
     (or KOH) in your solvent (DMSO or DMF) before adding the nitro compound.[1] Allow the heat of deprotonation to dissipate.
    
  • Reverse Addition (Semi-Batch): Slowly dose the 3,4-difluoronitrobenzene into the cooled phenoxide mixture.

  • Dosing Rate: Control the addition rate such that the internal temperature (

    
    ) never exceeds 60°C (or your specific onset limit).
    

Q2: My HPLC shows ~15% of an impurity with the same mass. Is this heat-related? Diagnosis: Yes. This is likely the regioisomer (3-phenoxy-4-fluoronitrobenzene) .[1] Mechanism: The nitro group activates the para position (C4) more strongly than the meta position (C3).[1] However, at higher temperatures, the energy barrier difference decreases, allowing nucleophilic attack at C3. Solution:

  • Strict T-Max: Maintain reaction temperature

    
    .
    
  • Solvent Switch: If using DMF (boiling point ~153°C), switch to DMSO. DMSO accelerates

    
     rates due to better cation solvation, allowing you to run the reaction at a lower temperature (e.g., 50-60°C) while maintaining conversion rates [1].[1]
    

Q3: Can I use Sodium Hydride (NaH) to speed this up? Warning: While NaH is faster, it generates Hydrogen gas (


) and creates a much more aggressive exotherm.[1] For scale-up safety, Potassium Carbonate (

)
or Cesium Carbonate (

)
are preferred as they buffer the reaction rate and avoid flammable gas evolution during the coupling step [2].[1]
Module B: The Nitro Reduction (Step 2)

Reaction: 3-Fluoro-4-phenoxynitrobenzene +




this compound +

[1]

Q4: The reaction temperature shoots up uncontrollably after the induction period. Why? Diagnosis: This is a classic "accumulation" runaway.[1] You likely added the catalyst and hydrogen at a low temperature, allowed reagents to accumulate without reacting, and then triggered the reaction once the temperature rose slightly. Technical Insight: Nitro reduction releases ~550 kJ/mol.[1] If the reaction doesn't start immediately (due to cold temp or poor mixing), the "potential energy" accumulates. When it finally kicks off, it releases all that heat at once.[1] Corrective Protocol:

  • Start Warm: Heat the mixture to operating temperature (e.g., 40-50°C) before pressurizing with

    
    . This ensures the reaction consumes reagents as they are available (kinetic control).[1]
    
  • Catalyst Dosing: On larger scales, do not add all catalyst at once. Use a slurry dosing loop if possible.[1]

Q5: I want to avoid Hydrogen gas tanks. Can I use hydrazine or transfer hydrogenation? Analysis:

  • Hydrazine (

    
    ):  Effective but chemically unstable and carcinogenic.[1] The exotherm is often more violent because it produces 
    
    
    
    gas rapidly, risking over-pressurization.
  • Formate/Iron (Bechamp): Iron reduction is the safest thermal option (high thermal mass of water/iron absorbs heat).[1] However, it generates iron sludge waste, which is problematic for GMP drug development.[1]

  • Recommendation: Stick to Catalytic Hydrogenation (

    
    ) but implement Active Cooling  (jacketed reactor) and Pressure Limits  (starve the reaction of 
    
    
    
    if
    
    
    spikes).
Part 3: Comparative Solvent Data for Heat Management[1]

Solvent choice dictates heat transfer efficiency and reaction rate.[1]

SolventSpecific Heat Capacity (

)

Rate Impact
Thermal Safety Note
DMSO High (1.96 J/g[1]·K)Fastest Good heat sink, but decomposition >190°C is violent.[1] Keep

.[1][2]
DMF Moderate (2.03 J/g[1]·K)FastProne to thermal runaway; reacts with bases at high T.
Toluene Low (1.71 J/g[1]·K)SlowPoor heat sink.[1] Requires phase transfer catalyst (PTC) for

.[1]
Ethanol High (2.44 J/g[1]·K)N/A (Reduction only)Excellent for Step 2 (Reduction).[1] High heat capacity absorbs exotherm.[1]
Part 4: Emergency Control Logic (Decision Tree)

If an exotherm is detected, follow this automated logic flow.

SafetyLogic Start Monitor Internal Temp (T_int) Check Is dT/dt > 2°C/min? Start->Check Normal Continue Dosing/Stirring Check->Normal No Alert CRITICAL EXOTHERM Check->Alert Yes Normal->Start Loop Action1 Step 1: Stop Dosing / Cut H2 Feed Alert->Action1 Action2 Step 2: Max Cooling Jacket Action1->Action2 Action3 Step 3: Dilute with Cold Solvent Action2->Action3

Figure 2: Process control logic for mitigating thermal runaway events.

Part 5: Validated Experimental Protocol (Step 1 Focus)

Synthesis of 3-Fluoro-4-phenoxynitrobenzene (Exotherm Controlled)

  • Setup: 3-neck round bottom flask equipped with mechanical stirrer, internal temperature probe, and dropping funnel.

  • Charge: Add Phenol (1.05 equiv) and Potassium Carbonate (

    
    , 1.2 equiv) to DMSO  (5 mL per gram of SM).
    
  • Activation: Stir at 25°C for 30 mins. (Note: Mild exotherm may occur here; wait for

    
     to stabilize).
    
  • Controlled Addition: Dissolve 3,4-difluoronitrobenzene (1.0 equiv) in minimal DMSO. Add this solution dropwise via funnel.

    • Constraint: Adjust drip rate so

      
       does not rise >5°C above setpoint.
      
  • Reaction: Heat to 60°C. Monitor by HPLC.

  • Quench: Cool to 20°C. Pour onto ice/water (Exothermic solvation!). Filter precipitate.[1][3]

References
  • Magano, J., & Dunetz, J. R. (2012).[1] Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 111(3), 2177–2250.[1] [1]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [1]

  • Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] (Standard reference for Nitro-reduction safety classes).

  • Google Patents. (2007).[1] Process for producing 2,4-difluoronitrobenzene and derivatives. WO2007072679A1.[1]

Sources

Technical Support Center: 3-Fluoro-4-phenoxyaniline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Byproduct Formation in 3-Fluoro-4-phenoxyaniline Synthesis Case ID: SYN-3F4P-OPT Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary

The synthesis of This compound generally proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,4-difluoronitrobenzene with phenol (or phenoxide).

  • Catalytic Hydrogenation: Reduction of the nitro group to the amine.

This guide addresses the two critical failure modes in this pathway: Regio-isomer formation during the SNAr step and Hydrodefluorination (loss of fluorine) during the reduction step.

Module 1: The SNAr Step (Regioselectivity)

Objective: Selective substitution of the fluorine at the C4 position while preserving the fluorine at C3.

The Mechanism & Challenge

In 3,4-difluoronitrobenzene, the nitro group is a strong electron-withdrawing group (EWG). It activates the ring for nucleophilic attack.[1]

  • Position 4 (para): Highly activated due to resonance stabilization of the Meisenheimer complex by the nitro group.

  • Position 3 (meta): Less activated (inductive activation only).

The Trap: While C4 is favored, high temperatures or excess phenoxide can lead to Bis-substitution (replacement of both fluorines) or increased C3-substitution (regioisomer).

Diagnostic Workflow: SNAr Optimization

SNAr_Pathway Start 3,4-Difluoronitrobenzene + Phenol/Base Target Target Intermediate: 3-Fluoro-4-phenoxynitrobenzene Start->Target  Path A: Kinetic Control (Low Temp, 1.0 eq) Regio Impurity A (Regioisomer): 3-Phenoxy-4-fluoronitrobenzene Start->Regio  Path B: Thermodynamic drift Bis Impurity B (Over-reaction): 3,4-Diphenoxynitrobenzene Start->Bis  Path C: Excess Base/Heat Target->Bis  Over-reaction

Figure 1: Reaction pathways in the SNAr step. Path A is the desired route.

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
High levels of Bis-ether (Impurity B) Stoichiometry Error: Excess phenol or base (>1.1 eq) was used.Strict Limiting Reagent: Use 3,4-difluoronitrobenzene in slight excess (1.05 eq) or strictly limit phenol to 0.95–1.0 eq.
High levels of Regioisomer (Impurity A) Temperature too high: High thermal energy overcomes the activation energy difference between para and meta attack.Cool Down: Conduct the addition at 0°C to 10°C. Only warm to RT after addition is complete.
Incomplete Conversion Poor Nucleophilicity: Phenol is weak; base is insufficient.Solvent Switch: Use polar aprotic solvents (DMF, DMSO, NMP) to strip cations and increase phenoxide reactivity.
Hydrolysis Product (Phenol impurity) Wet Solvent: Water competes with phenol as a nucleophile.Dry Solvents: Ensure water content is <0.1% (Karl Fischer). Use anhydrous K2CO3.

Module 2: The Reduction Step (Chemoselectivity)

Objective: Reduce the nitro group (-NO2) to aniline (-NH2) without cleaving the Carbon-Fluorine (C-F) bond.

The Mechanism & Challenge

Standard hydrogenation catalysts (especially Palladium) are excellent at oxidative addition into C-Halogen bonds.

  • Risk: Pd/C often catalyzes Hydrodefluorination , replacing the Fluorine with Hydrogen, yielding 4-phenoxyaniline (a critical impurity).

Diagnostic Workflow: Hydrogenation

Reduction_Pathway Input Input: 3-Fluoro-4-phenoxynitrobenzene Cat_Choice Catalyst Selection Input->Cat_Choice Pd_Path Pd/C (Standard) Cat_Choice->Pd_Path High Risk Pt_Path Pt/C (Sulfided) or Raney Ni Cat_Choice->Pt_Path Recommended Target TARGET PRODUCT: This compound Pd_Path->Target  Major Defluoro IMPURITY (Defluorinated): 4-Phenoxyaniline Pd_Path->Defluoro  Significant Side Rxn Pt_Path->Target  High Selectivity Pt_Path->Defluoro  Trace/None

Figure 2: Catalyst selection impact on defluorination risks.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Loss of Fluorine (M-18 peak) Wrong Catalyst: Pd/C is too aggressive toward aryl halides.Switch Catalyst: Use 5% Pt/C (sulfided) or Raney Nickel . Platinum is less prone to oxidative addition into C-F bonds [1].
Defluorination persists with Pt/C Basic Conditions: Base promotes HF elimination.Acidic Additive: Add 0.1–0.5 eq of H3PO4 or Acetic Acid. Acidic media inhibits dehalogenation [2].[2]
Azo/Hydrazo Dimers (Colored impurities) Incomplete Reduction: Reaction stopped too early or H2 starved.Increase Pressure/Time: Ensure H2 pressure is maintained (3–5 bar) until uptake ceases completely.
Unknown heavy impurities Condensation: Nitroso intermediates reacting with amines.Temperature Control: Keep reaction <50°C. High temps favor condensation side reactions.

Module 3: Validated Protocols

Protocol A: Regioselective SNAr
  • Charge: 3,4-difluoronitrobenzene (1.05 eq) and anhydrous K2CO3 (1.2 eq) in dry DMF.

  • Cool: Bring internal temperature to 0–5°C.

  • Add: Add Phenol (1.0 eq) solution in DMF dropwise over 1 hour. Note: Slow addition prevents local excess of phenoxide.

  • Monitor: Stir at 0–5°C for 2 hours, then warm to 20°C. Check HPLC.

    • Pass Criteria: Bis-ether < 2.0%; Regioisomer < 1.0%.

  • Quench: Pour into ice water. Filter the yellow solid.

Protocol B: Chemoselective Hydrogenation
  • Charge: SNAr product (Intermediate) in Methanol or Ethanol.

  • Catalyst: Add 5% Pt/C (sulfided) (1–3 wt% loading relative to substrate).

    • Alternative: If using Pd/C, you must add 0.5 eq of Acetic Acid to buffer the system.

  • Hydrogenate: 3–5 bar H2 at 25–40°C.

  • Monitor: Check for disappearance of Nitro peak and absence of defluorinated byproduct (by LC-MS).

  • Workup: Filter catalyst (under inert gas—pyrophoric risk!). Concentrate filtrate.

References

  • Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Source: PubMed / Environmental Science & Technology. Context: Discusses the mechanism of defluorination and catalyst susceptibility (Rh/Pt vs Pd). URL:[Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation (US Patent 5068436A).
  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Source: Journal of Organic Chemistry (ACS). Context: Theoretical basis for why the para position (C4) is favored over meta (C3) in 3,4-difluoronitrobenzene. URL:[Link][3]

Sources

Technical Support Center: 3-Fluoro-4-phenoxyaniline Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Fluoro-4-phenoxyaniline (CAS 39177-22-5) . It addresses the specific challenges of purifying electron-rich aniline derivatives, which are prone to oxidation and difficult separation from nitro-precursors.[1]

Status: Active | Topic: Purification, Stability, & Troubleshooting | Audience: R&D Chemists[1]

Diagnostic Troubleshooting (Q&A)

Q1: My product is off-white initially but turns brown/red upon storage. How do I stop this? Diagnosis: This is classic oxidative instability.[1] Anilines with electron-donating groups (like the phenoxy ether) are susceptible to air oxidation, forming colored quinoid or azobenzene impurities.[1] Solution:

  • Immediate: Perform a "Decolorizing Carbon Treatment" (See Protocol B) to remove the chromophores.[1]

  • Long-term: Convert the free base to the Hydrochloride (HCl) Salt .[1] The ammonium salt is significantly more resistant to oxidation than the free amine. Store under argon/nitrogen at -20°C.

Q2: I see a persistent impurity at R_f ~0.6 (TLC) that co-crystallizes with my product. Diagnosis: This is likely the unreacted starting material, 3-Fluoro-4-phenoxynitrobenzene , or the intermediate hydroxylamine.[1] Neutral impurities often have similar solubility profiles to the aniline in non-polar solvents. Solution: Use the "Purity Reset" (Acid-Base Extraction) method (Protocol A).[1] This exploits the basicity of the aniline to separate it chemically from neutral nitro compounds, which will not dissolve in the aqueous acid phase.

Q3: Standard recrystallization (EtOH/Water) yields an oil, not crystals. Diagnosis: "Oiling out" occurs when the compound's melting point is close to the solvent's boiling point or when impurities depress the melting point. Solution: Switch to a Slow Evaporation or Anti-solvent Diffusion method.[1] Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) and slowly layer Hexanes on top. Allow to stand undisturbed at 4°C.

Core Purification Workflows

Protocol A: The "Purity Reset" (Acid-Base Extraction)

Best for: Removing non-basic impurities (nitro precursors, phenols) and bulk purification.[1]

The Logic: This method acts as a chemical filter. Only the desired aniline becomes water-soluble upon protonation, leaving neutral organic impurities behind in the organic layer.

  • Dissolution: Dissolve crude this compound (10 g) in Ethyl Acetate (100 mL).

  • Protonation (Extraction 1): Transfer to a separatory funnel. Extract with 1M HCl (3 x 50 mL) .[1]

    • Mechanism:[1][2][3][4][5][6] The aniline converts to the water-soluble anilinium chloride salt (

      
      ).[1]
      
    • Observation: The organic layer (top) retains the yellow nitro impurity. The aqueous layer (bottom) contains your product.[1]

  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (30 mL) to remove entrained organics.[1] Discard this organic wash.

  • Regeneration: Cool the aqueous layer to 0-5°C. Slowly basify with 6M NaOH or Saturated

    
     until pH > 10.
    
    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry combined DCM layers over Anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Decolorization & Recrystallization

Best for: Removing colored oxidation products and achieving >99% purity.

The Logic: Activated carbon has a high affinity for planar, conjugated aromatic impurities (color bodies) which adsorb to its pores.

  • Solvent Choice: Ethanol (95%) or Toluene.[1]

  • Dissolution: Heat solvent to boiling. Add crude solid until just dissolved (saturation).[1]

  • Adsorption: Add Activated Carbon (5-10 wt% of crude mass) carefully (avoid foaming).[1] Stir at reflux for 15-30 minutes.

  • Filtration: Filter hot through a Celite® pad to remove the carbon.[1] Crucial: Pre-warm the funnel to prevent premature crystallization.

  • Crystallization: Allow filtrate to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Filter crystals and wash with cold Hexane/Heptane.[1]

Visualization of Logic Pathways

Figure 1: The "Purity Reset" Separation Logic

This diagram illustrates the chemical differentiation utilized in Protocol A to isolate the target amine from common synthetic impurities.

PurificationLogic Crude Crude Mixture (Aniline + Nitro + Phenol) AcidStep Add 1M HCl + Organic Solvent Crude->AcidStep OrgLayer1 Organic Layer (Contains Neutral Impurities: Nitro, Phenol) AcidStep->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Target: Anilinium Salt) AcidStep->AqLayer1 Protonation Waste Waste Stream OrgLayer1->Waste Discard BaseStep Basify (pH > 10) with NaOH AqLayer1->BaseStep Deprotonation ExtractStep Extract with DCM BaseStep->ExtractStep FinalProd Pure this compound (Free Base) ExtractStep->FinalProd Evaporation

Caption: Separation of this compound from neutral impurities via pH-dependent solubility switching.

Technical Data & Specifications

Table 1: Physicochemical Properties & Solubility Profile
PropertySpecificationNotes
CAS Number 39177-22-5Verified identifier for this compound [1].[1][7]
Molecular Weight 203.21 g/mol Formula:

Appearance Off-white to pale brown solidDarkens upon oxidation (formation of azo-dimers).[1]
Melting Point 83 - 87 °CRange for pure 4-phenoxyaniline; fluoro-derivative is similar [2].[1]
Solubility (High) DCM, Ethyl Acetate, MethanolGood solvents for extraction/reaction.
Solubility (Mod) Ethanol, TolueneIdeal for recrystallization.[1]
Solubility (Low) Water, HexanesUsed as anti-solvents or wash liquids.[1]
Table 2: Common Impurity Profile
Impurity TypeOriginRemoval Strategy
Nitro Precursor Incomplete reduction of 3-fluoro-4-phenoxynitrobenzene.[1]Acid-Base Extraction (Protocol A).[1] Neutral nitro compounds do not salt out.[1]
Azobenzene Dimer Oxidation of aniline (air exposure).[1]Activated Carbon (Protocol B).[1] These are highly colored and adsorb well.[1]
Phenol Derivative Hydrolysis of the ether linkage (rare, requires strong acid/heat).Alkaline Wash . Phenols form phenoxides in NaOH and stay in water during basic extraction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19627217, this compound. Retrieved January 29, 2026, from [Link]

  • Thermo Scientific Chemicals. this compound, 97% Product Specification. Fisher Scientific.[1][7] Retrieved January 29, 2026, from [Link]

  • Creative Bioarray. Decolorization Protocol: Removing Colored Organic Impurities. Retrieved January 29, 2026, from [Link]

Sources

dealing with poor solubility of 3-Fluoro-4-phenoxyaniline in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Reaction Troubleshooting

Executive Summary & Molecule Profile

User Query: "I am experiencing precipitation and low conversion rates when using 3-Fluoro-4-phenoxyaniline in coupling reactions. Standard alcohols (MeOH, EtOH) and non-polar solvents (Hexane) are ineffective."

Technical Analysis: this compound (CAS: 83398-06-7 / similar isomers) presents a dual challenge:

  • Lipophilicity: The phenoxy group and the fluorine atom at the meta position significantly increase the partition coefficient (LogP ~2.36), making it hydrophobic.

  • Lattice Energy: The planar aromatic structure allows for efficient

    
    -
    
    
    
    stacking, while the fluorine atom introduces strong dipole interactions, increasing the energy required to break the crystal lattice.

This guide provides field-proven strategies to overcome these solubility barriers in synthesis, focusing on solvent selection, phase transfer catalysis, and salt formation.

Troubleshooting Guide (Q&A)

Q1: Why does the starting material crash out in Ethanol/Methanol even with heating?

A: While this compound has an amine group, the bulk of the molecule is highly lipophilic.[1] The fluorine atom withdraws electron density, reducing the basicity of the amine (pKa < 4.0), which weakens its ability to accept hydrogen bonds from protic solvents like ethanol.

  • The Fix: Switch to Polar Aprotic Solvents or Binary Systems .

    • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) break intermolecular dipole interactions effectively.[1]

    • Green Alternative:2-MeTHF (2-Methyltetrahydrofuran) .[1][2] Unlike THF, 2-MeTHF has a hydrophobic pocket that accommodates the phenoxy group better, often resulting in higher solubility.

Q2: My amide coupling (EDC/NHS or HATU) yields are low because the amine won't dissolve. What do I do?

A: Heterogeneous reactions (suspensions) suffer from poor mass transfer.[1] If the amine is solid, it cannot attack the activated ester effectively.

  • The Fix: Use a "Dissolve & Dilute" strategy or Microwave Irradiation .

    • Strategy: Dissolve the aniline in a minimum volume of NMP (N-methyl-2-pyrrolidone) or DMAc, then dilute into the main reaction solvent (e.g., DCM or EtOAc).[1]

    • Microwave: Heating the reaction to 60–80°C in a microwave reactor can momentarily solubilize the amine and accelerate the kinetics, overcoming the high lattice energy.

Q3: I need to run a reaction in aqueous media (e.g., reductive amination). It floats on top.[1] How do I fix this?

A: The molecule is hydrophobic.[3] You must either use a surfactant or a Phase Transfer Catalyst (PTC).[1]

  • The Fix: Phase Transfer Catalysis . Use TBAB (Tetrabutylammonium bromide) at 5-10 mol%.[1] The quaternary ammonium salt pulls the anionic reagents into the organic phase or helps interface with the lipophilic aniline.

Data: Solvent Compatibility Matrix

Solvent ClassSolventSolubility RatingNotes
Polar Aprotic DMSOHigh Best for initial dissolution; difficult to remove.[1]
Polar Aprotic DMF / NMPHigh Good solubility; NMP is preferred for high-temp reactions.[1]
Green / Ether 2-MeTHFModerate-Good Superior to THF; separates easily from water during workup.[1]
Chlorinated DCM / ChloroformModerate Good for reaction, but may require large volumes.[1]
Protic MeOH / EtOHPoor Material often crystallizes upon cooling.[1]
Hydrocarbon Hexane / HeptaneInsoluble Use as an anti-solvent for purification (precipitation).[1]

Visualizing the Decision Process

The following flowchart guides you through selecting the correct solvent system based on your reaction constraints.

SolventSelection Start Start: this compound Solubility Issue Q1 Is the reaction moisture sensitive? Start->Q1 Q2 Is the reaction temperature > 80°C? Q1->Q2 No Sol1 Use Anhydrous DCM or THF (Add 5-10% DMF if needed) Q1->Sol1 Yes Q3 Is the reaction aqueous/biphasic? Q2->Q3 No Sol2 Use NMP or DMAc (High Boiling Point) Q2->Sol2 Yes Sol3 Use 2-MeTHF (Green Alternative) Q3->Sol3 No (Organic only) Sol4 Use Phase Transfer Catalyst (TBAB or CTAB) Q3->Sol4 Yes (Biphasic) Sol5 Convert to HCl Salt (Soluble in H2O) Q3->Sol5 Yes (Homogeneous Aqueous)

Figure 1: Decision tree for solvent selection based on reaction parameters. Blue nodes represent decision points; Green/Red/Yellow nodes represent optimized technical solutions.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Green Solvent)

Rationale: 2-MeTHF is used to solubilize the lipophilic aniline while maintaining a green profile.[1] HATU is chosen for rapid activation to capture the amine as soon as it dissolves.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.0 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: 2-MeTHF (Concentration: 0.2 M)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in 2-MeTHF. Add 1.0 equiv of DIPEA.[1] Stir for 15 minutes at Room Temperature (RT).

  • Dissolution of Aniline: In a separate vial, suspend this compound in a minimal amount of 2-MeTHF. If it does not dissolve, add DMF (5% v/v) or gently warm to 40°C until clear.[1]

  • Coupling: Add the aniline solution to the activated acid mixture. Add the remaining DIPEA (2.0 equiv).[1]

  • Reaction: Stir at 50°C for 4–6 hours. (Heating prevents the aniline from precipitating before reacting).[1]

  • Workup: 2-MeTHF is immiscible with water.[1] Wash directly with 1M HCl, then sat.[1] NaHCO3, then Brine.[1] Dry over MgSO4 and concentrate.

Protocol B: Salt Formation (Solubility Switch)

Rationale: Converting the weak base aniline into a hydrochloride salt disrupts the crystal lattice and makes the molecule water-soluble (or soluble in polar organic media like MeOH).

Step-by-Step:

  • Dissolve this compound (1 g) in Ethyl Acetate (10 mL) . (Warm if necessary).[1]

  • Cool to 0°C in an ice bath.

  • Slowly add 4M HCl in Dioxane (1.5 equiv) dropwise.

  • A white precipitate (the HCl salt) will form immediately.[1]

  • Stir for 30 minutes.

  • Filter the solid and wash with cold Diethyl Ether or Hexane.[1]

  • Usage: This salt can now be dissolved in water or MeOH for reactions requiring polar media.[1] Note: Add a base (e.g., Et3N) in the reaction to free the amine if nucleophilicity is required.

Advanced Mechanism: Phase Transfer Catalysis[1]

When forcing the lipophilic aniline to react with water-soluble reagents (e.g., alkylation with alkyl halides in NaOH), a Phase Transfer Catalyst (PTC) is essential.[1]

PTC_Mechanism cluster_organic Organic Phase (DCM/Toluene) cluster_aqueous Aqueous Phase (NaOH/H2O) Aniline This compound (Lipophilic Substrate) Product Product Aniline->Product Reaction Q_X [Q+ X-] (Ion Pair) Q_Nu [Q+ Nu-] (Active Catalyst) Q_X->Q_Nu Ion Exchange Reagent Reagent Anion (Nu-) Reagent->Q_Nu Pairing Q_Nu->Product Delivers Nu- Q_Nu->Q_X Phase Transfer (Interface)

Figure 2: Mechanism of Phase Transfer Catalysis. The Quaternary Ammonium salt (Q+) shuttles the reactive anion (Nu-) from the aqueous phase to the organic phase where the lipophilic aniline resides.

References

  • Ascendia Pharmaceuticals. (2021).[1][4] 5 Novel Techniques for Solubility Enhancement. Retrieved from [1]

  • Sherden, N. H., et al. (2021).[1] Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. Retrieved from [1]

  • PubChem. (2025).[1][5] Compound Summary: this compound (and analogs).[1] National Library of Medicine.[1] Retrieved from [1]

  • Watson, A., et al. (2025).[1][6] Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry. Retrieved from

  • BenchChem. (2025).[1] A Comparative Study of Fluorinated Anilines in Drug Design. Retrieved from [1]

Sources

impact of raw material purity on 3-Fluoro-4-phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Path to Ibrutinib

Welcome to the technical support hub for 3-Fluoro-4-phenoxyaniline . As a primary intermediate for Bruton’s Tyrosine Kinase (BTK) inhibitors like Ibrutinib , the purity of this aniline dictates the yield and safety profile of the final API.

This guide moves beyond basic recipes. It dissects the causality between raw material specifications (Input) and critical quality attributes (Output). We focus on the two-step synthesis:

  • SNAr Coupling: 3,4-Difluoronitrobenzene + Phenol

    
     3-Fluoro-4-phenoxynitrobenzene.
    
  • Nitro Reduction: 3-Fluoro-4-phenoxynitrobenzene

    
     this compound.
    

Module 1: Raw Material Impact Analysis

Q1: My HPLC shows a persistent impurity at RRT ~0.95 relative to the nitro-intermediate. What is it?

Diagnosis: This is likely the regioisomer (3-phenoxy-4-fluoronitrobenzene), originating from isomeric impurities in your starting material.

Technical Explanation: The reaction relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The nitro group (


) activates the ring.[2]
  • Desired Path: The fluorine at position 4 is para to the nitro group. It is highly activated due to resonance stabilization of the Meisenheimer complex.

  • The Impurity Source: If your starting material, 3,4-Difluoronitrobenzene (3,4-DFNB) , contains the 2,3-difluoronitrobenzene isomer, the phenol will attack the 2-position (ortho to nitro). This creates a stable impurity that is chemically similar to your product and difficult to remove by crystallization.

Action Plan:

  • Audit your 3,4-DFNB: Ensure isomer purity is

    
    .
    
  • Check GC-MS: Isomeric impurities often co-elute on standard C18 HPLC columns but separate well on chiral or specific GC phases.

Q2: Why is the reaction stalling with 10% unreacted starting material, even with excess base?

Diagnosis: Moisture content in the Phenol or Solvent (DMF/DMSO) is deactivating the nucleophile.

Technical Explanation: The base (e.g.,


 or 

) generates the phenoxide anion (

), which is the active nucleophile.
  • The Water Problem: Water is a competing nucleophile. It reacts with the fluoronitrobenzene to form 3-fluoro-4-nitrophenol (Hydrolysis Product).

  • The Solvation Effect: In wet dipolar aprotic solvents (DMF), water forms a solvation shell around the phenoxide anion, reducing its nucleophilicity (reactivity) significantly.

Action Plan:

  • Specification: Phenol water content must be

    
    .
    
  • Drying: Use molecular sieves or azeotropic distillation (toluene) if using bulk technical grade phenol.

Module 2: Process Visualization (SNAr Step)

The following diagram illustrates the kinetic competition between the desired pathway and impurity formation caused by raw material defects.

SNAr_Pathway SM 3,4-Difluoronitrobenzene (Starting Material) Meisenheimer Meisenheimer Complex (Stabilized at Para) SM->Meisenheimer Fast Attack (Para) Hydrolysis_Imp 3-Fluoro-4-nitrophenol (Hydrolysis Impurity) SM->Hydrolysis_Imp Hydrolysis Phenol Phenol + Base (Nucleophile) Phenol->Meisenheimer Regio_Imp Ortho-Phenoxy Isomer (Regio-Impurity) Phenol->Regio_Imp Imp_Isomer Impurity: 2,3-Difluoro isomer Imp_Isomer->Regio_Imp Ortho Attack Imp_Water Impurity: Water (H2O) Imp_Water->Hydrolysis_Imp Competes with Phenol Target_Nitro 3-Fluoro-4-phenoxynitrobenzene (Target Intermediate) Meisenheimer->Target_Nitro -F (Leaving Group)

Figure 1: Reaction network showing how raw material impurities (Isomers, Water) divert flux away from the target intermediate.

Module 3: The Reduction Step (Hydrogenation)

Q3: My reaction time has doubled, and I see "nitroso" intermediates. Is the catalyst bad?

Diagnosis: Catalyst poisoning, likely due to Sulfur or Halide contamination from the previous step.

Technical Explanation: Catalytic hydrogenation (using Pd/C or Pt/C) is surface-area dependent.

  • Mechanism: The nitro group reduces in steps:

    
    .
    
  • The Poison: Phenol synthesis (cumene process) can leave trace sulfur. Alternatively, if the SNAr step used inorganic bases (

    
    ) and the wash was insufficient, residual salts can occlude active sites on the Palladium.
    

Action Plan:

  • Wash Protocol: Ensure the nitro-intermediate is washed with water until conductivity is

    
     before reduction.
    
  • Catalyst Choice: If "stalling" at the hydroxylamine stage occurs, consider adding a promoter (e.g., Vanadium) or switching to Fe/NH4Cl (Bechamp reduction) which is more robust against poisons, though less "green."

Q4: I am detecting "Defluoro-Ibrutinib" downstream. Where did the Fluorine go?

Diagnosis: Hydrodehalogenation (Over-reduction).

Technical Explanation: Under aggressive hydrogenation conditions (high pressure, high temperature, prolonged time), Pd/C can cleave the Carbon-Fluorine bond, especially in the presence of the amino group formed (which acts as a base).



Action Plan:

  • Control: Stop the reaction immediately upon consumption of

    
    . Do not let the reaction stir under 
    
    
    
    pressure "overnight" after completion.
  • Modifier: Add Diphenylsulfide (trace) or use sulfided Pd/C to poison the catalyst selectively against C-F cleavage while allowing

    
     reduction.
    

Module 4: Analytical Troubleshooting Summary

Use this table to correlate HPLC peaks with raw material issues.

Relative Retention Time (RRT)*IdentityOrigin / CauseMitigation
0.85 3-Fluoro-4-nitrophenolWater in Phenol/SolventDry solvents to <0.05%

.
0.92 2-Fluoro-3-phenoxyaniline2,3-DFNB in Starting MaterialSource high-purity 3,4-DFNB (>99.5%).
1.00 This compound Target Product N/A
1.10 Azoxy-dimerThermal instability during reductionImprove heat removal; avoid localized hotspots.
1.25 Unreacted Nitro IntermediateCatalyst Poisoning Wash intermediate; check Phenol for Sulfur.

*Note: RRTs are approximate and depend on specific C18/Mobile Phase conditions (e.g., Acetonitrile/Water/Formic Acid).

Module 5: Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Check_Step Which Step? Problem->Check_Step SNAr_Issue Step 1: Coupling (SNAr) Check_Step->SNAr_Issue Red_Issue Step 2: Reduction Check_Step->Red_Issue Low_Yield Issue: Low Yield / Hydrolysis SNAr_Issue->Low_Yield Regio_Imp Issue: Wrong Isomer SNAr_Issue->Regio_Imp Stalled Issue: Stalled Reaction (Nitroso buildup) Red_Issue->Stalled Defluoro Issue: Loss of Fluorine Red_Issue->Defluoro Check_Water Check Water Content (Phenol/Solvent) Low_Yield->Check_Water Check_SM_Purity Check 3,4-DFNB Isomers (GC Purity) Regio_Imp->Check_SM_Purity Check_Poison Check Catalyst Poisons (Sulfur/Salts) Stalled->Check_Poison Check_Cond Check H2 Pressure/Time (Over-reduction) Defluoro->Check_Cond

Figure 2: Decision tree for isolating the root cause of synthesis failures.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 644686, this compound. Retrieved January 29, 2026, from [Link]

  • Pharmacyclics LLC. (2014). Process for the preparation of Ibrutinib and intermediates thereof. US Patent 20140336204A1.
  • Loughborough University. (2025). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Assay of 3-Fluoro-4-phenoxyaniline: Unveiling the Power of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the assay of 3-Fluoro-4-phenoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer a comprehensive analysis grounded in scientific principles and practical expertise, empowering you to make informed decisions for your analytical needs.

The Rise of qNMR: A Paradigm Shift in Quantitative Analysis

Traditionally, HPLC has been the gold standard for purity determination in the pharmaceutical industry.[1] However, qNMR has emerged as a powerful and often superior alternative, offering direct, primary measurement capabilities without the need for identical reference standards for the analyte.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H or ¹⁹F) and the number of those nuclei in the molecule.[3] This intrinsic relationship allows for the absolute quantification of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[4]

For this compound, both ¹H and ¹⁹F qNMR are viable options, with ¹⁹F qNMR offering the advantage of a simpler spectrum and the absence of interfering signals from residual protons in deuterated solvents.

Head-to-Head Comparison: qNMR vs. HPLC

While both techniques can provide reliable quantitative data, their underlying principles and operational workflows present distinct advantages and disadvantages.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement based on the intrinsic molar ratio of nuclei.[3]Comparative measurement based on the response factor of the analyte relative to a reference standard.
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a certified reference standard of the analyte itself.
Speed Faster analysis time per sample, often under 30 minutes.[5][6]Can have longer run times, especially with complex gradients.
Sample Preparation Simple dissolution of the analyte and internal standard in a deuterated solvent.Often requires more complex sample preparation, including filtration and sometimes derivatization.[7]
Non-destructive Yes, the sample can be recovered and used for other analyses.[6]Generally considered a destructive technique.
Selectivity High, with the ability to select specific, non-overlapping signals for quantification.High, dependent on chromatographic separation.
Accuracy & Precision Excellent, with results often comparable to or exceeding those of HPLC.[5][8]Excellent, well-established for its accuracy and precision.
Cost per Sample Lower due to reduced solvent and consumable usage.[6]Can be higher due to solvent consumption, column replacement, and reference standard costs.
Initial Investment Higher for the NMR instrument.[6]Lower initial instrument cost.

Experimental Design: A Tale of Two Methodologies

To provide a practical comparison, we outline detailed experimental protocols for the assay of this compound using both qNMR and a validated RP-HPLC method.

Quantitative NMR (qNMR) Workflow

The qNMR workflow is a streamlined process designed for accuracy and efficiency.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire NMR Spectrum (¹H or ¹⁹F) transfer->nmr_acq phasing Phase Correction nmr_acq->phasing baseline Baseline Correction phasing->baseline integration Integrate Signals baseline->integration calculation Calculate Purity integration->calculation report report calculation->report Final Report

Sources

A Comparative Guide to the Kinase Inhibitory Activities of Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the phenoxyaniline scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to occupy the ATP-binding pocket of a wide array of kinases has led to the development of numerous clinically approved drugs and a vast chemical space of potent inhibitors. However, the subtle yet significant impact of structural modifications across different phenoxyaniline-based chemotypes necessitates a comprehensive understanding of their comparative activities.

This guide provides an in-depth, objective comparison of the performance of kinase inhibitors derived from various phenoxyaniline scaffolds. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for the key assays used to evaluate these powerful molecules. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your own research and development endeavors.

The Phenoxyaniline Scaffold: A Privileged Structure in Kinase Inhibition

The phenoxyaniline core, characterized by a phenyl ring linked to an aniline moiety via an ether bond, serves as a versatile template for kinase inhibitors. This structure mimics the adenine region of ATP, allowing it to effectively compete for binding within the kinase active site. The true power of this scaffold, however, lies in its amenability to chemical modification. By strategically altering substituents on both the phenoxy and aniline rings, as well as by incorporating the phenoxyaniline motif into more complex heterocyclic systems like quinazolines and quinolines, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

The rationale behind these modifications is rooted in exploiting specific interactions within the ATP-binding pocket. For instance, the addition of a small, lipophilic, electron-withdrawing group at the 3-position of the anilino ring in 4-anilinoquinazolines has been shown to enhance potency against the Epidermal Growth Factor Receptor (EGFR)[1]. Similarly, the incorporation of alkoxy groups at the 6- and 7-positions of 3-cyano-4-(phenoxyanilino)quinolines yields low nanomolar inhibitors of MAP kinase kinase (MEK)[2]. These examples underscore the importance of understanding the SAR for each kinase family and inhibitor scaffold.

Comparative Analysis of Inhibitory Activity

To provide a clear and objective comparison, we have compiled the inhibitory activities (IC50 values) of representative phenoxyaniline-based inhibitors against several key kinase targets implicated in cancer and other diseases: EGFR, MEK, PDGFR, and CDK9. The data presented in the following tables are extracted from various published studies and are intended to illustrate the relative potencies of different structural classes. It is important to note that direct comparisons of absolute IC50 values between different studies should be made with caution due to variations in assay conditions.

Anilinoquinazolines as EGFR Inhibitors

The 4-anilinoquinazoline scaffold is a hallmark of many successful EGFR inhibitors. The causality behind the extensive exploration of this scaffold lies in its ability to form a crucial hydrogen bond with the hinge region of the EGFR kinase domain, while the aniline moiety extends into a hydrophobic pocket.

Compound ClassSpecific Compound ExampleEGFR IC50 (nM)Key Structural Features & RationaleReference
4-AnilinoquinazolineGefitinib25.423-chloro-4-fluoroaniline moiety enhances binding affinity.[3]
4-AnilinoquinazolineErlotinib33.253-ethynylphenylamino group occupies a hydrophobic pocket.[3]
6-Arylureido-4-anilinoquinazolineCompound 7i17.32Aryl urea group at C-6 extends into an effective region, increasing binding affinity.[3]
4-AnilinoquinazolineCompound with 3-bromoaniline0.025Small, lipophilic, electron-withdrawing group at the 3-position of the aniline ring enhances potency.[1]
Phenoxyaniline Derivatives Targeting MEK and PDGFR

The flexibility of the phenoxyaniline scaffold allows for its adaptation to target kinases beyond the EGFR family. By modifying the core structure and its substituents, potent and selective inhibitors of MEK and Platelet-Derived Growth Factor Receptor (PDGFR) have been developed.

Compound ClassTarget KinaseSpecific Compound ExampleIC50 (µM)Key Structural Features & RationaleReference
3-Cyano-4-(phenoxyanilino)quinolineMEKLead compoundsLow nanomolar rangeAlkoxy groups at both the 6- and 7-positions are optimal for activity.[2]
4-PhenoxyquinolinePDGFrKi67830.13Core phenoxyquinoline scaffold provides the basis for potent inhibition.[4]
4-PhenoxyquinolinePDGFrKi69450.050Addition of a benzamide group at the 4-position of the phenoxy ring enhances potency.[4]
Quinazolinones as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, making it an attractive target in oncology. Substituted quinazolinones have emerged as a promising class of CDK9 inhibitors.

Compound ClassSpecific Compound ExampleCDK9 IC50 (µM)Key Structural Features & RationaleReference
Substituted QuinazolinoneCompound 10.644The core quinazolinone scaffold serves as a template for modification.[5]
Substituted QuinazolinoneCompound 70.115Modifications at position 6 of the quinazolinone core significantly influence inhibitory activity.[5]
Substituted QuinazolinoneCompound 90.131Optimal hydrophobic and hydrogen bonding interactions at the ATP-binding site lead to high potency.[5]
Substituted QuinazolinoneCompound 250.142A (3-bromophenyl) moiety at position 2 leads to a significant improvement in inhibitory activity.[5]

Signaling Pathways and Experimental Workflows

To provide a deeper context for the activity of these inhibitors, the following diagrams illustrate the signaling pathways in which our target kinases are involved, as well as a general workflow for an in vitro kinase inhibition assay.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: Simplified EGFR Signaling Pathway.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt Cell_Growth Cell Growth, Survival, Proliferation Akt->Cell_Growth

Caption: Simplified PDGFR Signaling Pathway.

CDK9_Signaling_Pathway CDK9_CyclinT1 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylation Gene_Transcription Gene Transcription RNAPII->Gene_Transcription

Caption: Simplified CDK9 Transcriptional Regulation Pathway.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Series Incubation Incubate Kinase with Compound Compound_Dilution->Incubation Kinase_Enzyme Kinase Solution Kinase_Enzyme->Incubation Substrate_ATP Substrate/ATP Solution Reaction_Initiation Initiate Reaction with Substrate/ATP Substrate_ATP->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent Stop_Reaction->Detection_Reagent Read_Signal Read Signal (Luminescence, Fluorescence, etc.) Detection_Reagent->Read_Signal IC50_Curve Generate IC50 Curve Read_Signal->IC50_Curve Determine_Potency Determine Inhibitor Potency IC50_Curve->Determine_Potency

Sources

Metabolic Stability Assessment of 3-Fluoro-4-phenoxyaniline Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Metabolic Stability of 3-Fluoro-4-phenoxyaniline Derivatives Content Type: Publish Comparison Guide

Executive Summary & Strategic Rationale

The This compound moiety is a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in Type II kinase inhibitors (e.g., c-Met, VEGFR, and Axl inhibitors like Foretinib and Cabozantinib ). While the phenoxyaniline core provides essential hydrophobic interactions within the kinase ATP-binding pocket, the unsubstituted parent scaffold (4-phenoxyaniline) suffers from rapid oxidative metabolism, primarily via CYP450-mediated hydroxylation.

This guide details the technical assessment of This compound derivatives , comparing their metabolic profiles against non-fluorinated analogs and alternative halogenated bioisosteres. The objective is to validate whether fluorine substitution at the 3-position successfully blocks metabolic "soft spots" without inadvertently increasing clearance via alternative pathways (e.g., CYP2E1 induction or N-oxidation).

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The Metabolic Liability of the Parent Scaffold

The 4-phenoxyaniline core is metabolically vulnerable at two primary sites:

  • Ortho-hydroxylation: The electron-rich phenoxy ring is prone to oxidation at the positions ortho to the oxygen bridge.

  • N-oxidation/N-dealkylation: The aniline nitrogen, if accessible, undergoes rapid oxidation.

The "Fluorine Effect"

Strategic fluorination at the 3-position (ortho to the ether linkage) is employed to modulate these liabilities.

FeatureAlternative A: 4-Phenoxyaniline (Parent) Product: this compound Alternative B: 3-Chloro-4-phenoxyaniline
Metabolic Stability (

)
Low. Rapid hydroxylation at C3/C5 positions.High. C-F bond (116 kcal/mol) blocks C3 oxidation; reduces electron density of the ring.Moderate/High. Blocks oxidation but increases lipophilicity (LogP) significantly, potentially increasing non-specific binding.
CYP Selectivity Broad substrate for CYP3A4 and CYP2C9.Reduced CYP3A4 liability; however, may increase affinity for CYP2E1 due to size/polarity changes.Often shifts metabolic clearance to Phase II glucuronidation.
Electronic Effect Electron-rich ring facilitates electrophilic attack by CYP heme.Electron-withdrawing Fluorine deactivates the ring, raising the oxidation potential.Stronger deactivation but steric bulk may hinder kinase binding.
Intrinsic Clearance (

)
High (>50 µL/min/mg protein).Optimized (<15 µL/min/mg protein). Variable; often limited by solubility.

Key Insight: While fluorine blocks direct oxidation at C3, it does not guarantee global stability. Recent data suggests that 3-fluoro analogs can sometimes become superior substrates for smaller CYP isoforms (like CYP2E1) or shift metabolism to the distal phenyl ring. Therefore, Metabolite Identification (MetID) is as critical as measuring half-life.

Experimental Protocols: Validating Metabolic Stability

To objectively assess the performance of this compound derivatives, a dual-assay approach is required: Kinetic Stability Profiling and Metabolite Soft-Spot Analysis .

Protocol A: Microsomal Stability Assay (The "Kill Curve")

This protocol determines the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Pooled Liver Microsomes (Human/Rat, 0.5 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Equilibrate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at time points

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Protocol B: Metabolite Identification (MetID)

To confirm where the metabolism is blocked.

Workflow:

  • Incubate compound at a higher concentration (10 µM) for 60 minutes to accumulate metabolites.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Mining: Search for:

    • +16 Da: Hydroxylation (Check if C3 hydroxylation is absent compared to non-fluoro control).

    • +14 Da: N-oxidation.

    • +176 Da: Glucuronidation (if using hepatocytes).

Visualizing the Metabolic Blockade

The following diagram illustrates the mechanistic difference between the parent scaffold and the fluorinated derivative.

MetabolicPathway Parent 4-Phenoxyaniline (Scaffold A) Met1 C3-Hydroxylated Metabolite (Unstable) Parent->Met1 CYP3A4/2C9 (Rapid Oxidation) Met2 N-Oxide Metabolite Parent->Met2 FMO/CYP Fluoro This compound (Product) Fluoro->Met1 BLOCKED by Fluorine Fluoro->Met2 Potential Liability (CYP2E1) Met3 Distal Ring Hydroxylation Fluoro->Met3 Metabolic Shifting (Slower)

Caption: Comparative metabolic fate. Fluorine at C3 blocks the primary oxidation pathway (red), shifting metabolism to slower, distal routes (green).

Experimental Workflow Diagram

This self-validating workflow ensures that stability data is interpreted correctly by controlling for enzyme viability and non-specific binding.

AssayWorkflow Start Start: Compound Preparation (1 µM in DMSO) Step1 Microsomal Incubation (+NADPH) Start->Step1 Control1 Negative Control (-NADPH) Start->Control1 Check Chemical Instability Control2 Positive Control (Verapamil/Testosterone) Start->Control2 System Suitability Step2 Quench & Centrifuge Step1->Step2 Control1->Step2 Control2->Step2 Decision LC-MS/MS Analysis Step2->Decision Result1 Calculate CLint & t1/2 Decision->Result1 Quantitation Result2 MetID (Soft Spot Analysis) Decision->Result2 Qualitative Scan

Caption: Standardized workflow for metabolic stability assessment including critical negative and positive controls.

Interpretation of Results & Troubleshooting

When analyzing data for this compound derivatives, use the following reference ranges:

ParameterExcellent StabilityModerate StabilityPoor StabilityInterpretation for 3-Fluoro Derivatives

(Human)
> 60 min30–60 min< 30 minIf

is low despite fluorination, check for N-dealkylation or distal ring oxidation.

(Human)
< 10 µL/min/mg10–40 µL/min/mg> 40 µL/min/mgHigh clearance often correlates with poor oral bioavailability (

).

Troubleshooting "The Fluorine Failure": If the 3-fluoro derivative shows higher clearance than the parent:

  • Check CYP2E1: Fluorinated small aromatics can be specific substrates for CYP2E1.[1] Run an inhibition assay with Diethyldithiocarbamate (DDC) (a CYP2E1 inhibitor).

  • Check Solubility: Fluorination increases lipophilicity. Ensure the compound didn't precipitate in the buffer, mimicking "clearance" (loss of parent).

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors. Source: Journal of Computer-Aided Molecular Design (via PubMed). URL:[Link][2]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Source: Drug Metabolism and Disposition (NIH). URL:[Link]

  • Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (via PubMed). URL:[Link]

Sources

Catalytic Strategies for the Synthesis of 3-Fluoro-4-phenoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-phenoxyaniline is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Cabozantinib (Cometriq/Cabometyx).

The synthesis of this aniline typically proceeds via the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with phenol, followed by the reduction of the nitro group. The reduction step presents a classic chemoselectivity challenge: reducing the nitro group (


) without cleaving the labile carbon-fluorine (

) bond.

This guide compares three distinct catalytic methodologies for this transformation:

  • Pt/C (Platinum on Carbon): The high-fidelity standard for halogenated aromatics.

  • Modified Pd/C (Palladium on Carbon): The cost-optimized route requiring selectivity modifiers.

  • Fe/NH

    
    Cl (Activated Iron):  The robust, non-noble metal alternative for early-phase scale-up.
    

The Chemoselectivity Challenge

The primary failure mode in this synthesis is hydrodefluorination . Under standard hydrogenation conditions (Pd/C,


), the oxidative addition of Palladium into the 

bond competes with nitro reduction, leading to the defluorinated impurity (4-phenoxyaniline). This impurity is structurally similar to the target, making downstream purification difficult and costly.
Diagram 1: Reaction Pathway & Impurity Profile

ReactionPathway Start 3-Fluoro-4-phenoxynitrobenzene Target TARGET: This compound Start->Target Selective Reduction (Pt/C or Fe) Impurity IMPURITY: 4-Phenoxyaniline (Defluorinated) Start->Impurity Hydrodefluorination (Unmodified Pd/C) Target->Impurity Over-hydrogenation

Caption: The kinetic competition between nitro reduction (green) and hydrodefluorination (red) dictates catalyst choice.

Comparative Analysis of Catalysts

Option A: Platinum on Carbon (Pt/C) – The "Gold Standard"

Platinum is inherently less active toward aryl-halide oxidative addition than Palladium. It allows for the rapid reduction of nitro groups while leaving


 and 

bonds intact.
  • Mechanism: Adsorption of

    
     is thermodynamically favored over the aryl ring adsorption required for 
    
    
    
    cleavage.
  • Pros: Highest chemoselectivity; minimal process development required; clean impurity profile.

  • Cons: High catalyst cost; lower turnover frequency (TOF) compared to Pd.

Option B: Modified Palladium on Carbon (Pd/C) – The "Process" Route

Standard Pd/C will strip the fluorine atom. To use Pd, the catalyst must be "poisoned" or modified to inhibit the sites responsible for hydrogenolysis.

  • Modifiers: Vanadium (V) doping or the addition of organic inhibitors like diphenyl sulfide or ethylenediamine.

  • Pros: Lower metal cost than Pt; faster reaction rates (if controlled).

  • Cons: High risk of batch failure if modifier ratios drift; requires strict pressure control.

Option C: Fe/NH Cl (Activated Iron) – The "Robust" Route

While not catalytic hydrogenation, this transfer reduction uses zero-valent iron as the electron source. It is the industrial workhorse for early-phase synthesis where filtration equipment is available.

  • Mechanism: Single Electron Transfer (SET) mechanism that is orthogonal to hydrogenolysis.

  • Pros: Zero risk of defluorination; cheap reagents; tolerates sulfur and other catalyst poisons.

  • Cons: Generates iron oxide sludge (waste disposal issue); heterogeneous slurry can be difficult to stir on large scales.

Performance Data Comparison

FeaturePt/C (5% loading) Pd/C (Modified/Doped) Fe / NH

Cl
Primary Mechanism Heterogeneous HydrogenationHeterogeneous HydrogenationSingle Electron Transfer
Yield 92 - 96%85 - 90%88 - 95%
Defluorination < 0.1% (Excellent)1.0 - 5.0% (Risk High)0% (Perfect)
Reaction Time 2 - 4 Hours1 - 2 Hours4 - 12 Hours
Workup Simple FiltrationSimple FiltrationSludge Filtration (Difficult)
Scalability High (GMP Friendly)High (Requires Optimization)Medium (Waste Handling)
Cost

$

$

Detailed Experimental Protocols

Protocol A: High-Purity Hydrogenation using Pt/C

Recommended for GMP steps or late-stage synthesis where purity is paramount.

Reagents:

  • Substrate: 3-Fluoro-4-phenoxynitrobenzene (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided or wet support, 2 wt% loading relative to substrate)

  • Solvent: Methanol or Ethyl Acetate (0.1 M concentration)

  • Hydrogen Source:

    
     balloon or reactor (3 atm)
    

Step-by-Step:

  • Inerting: Charge the reaction vessel with the nitro substrate and solvent. Purge with

    
     for 10 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Carefully add the 5% Pt/C catalyst. Safety Note: Pt/C is pyrophoric when dry. Use water-wet catalyst or add under an inert blanket.

  • Hydrogenation: Introduce

    
     (3 atm pressure is optimal; balloon pressure is sufficient for <5g scale). Stir vigorously at room temperature (25°C).
    
    • Checkpoint: Monitor via HPLC/TLC. The reaction is typically complete in 3 hours.

  • Workup: Flush the vessel with

    
    . Filter the mixture through a Celite pad to remove the catalyst.[1] Wash the pad with solvent.[1][2]
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white solid aniline.

Protocol B: Chemoselective Reduction using Fe/NH Cl

Recommended for labs lacking high-pressure equipment or for cost-sensitive early intermediates.

Reagents:

  • Substrate: 3-Fluoro-4-phenoxynitrobenzene (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the nitro substrate in Ethanol/Water in a round-bottom flask.

  • Activation: Add the

    
     and Iron powder.
    
  • Reaction: Heat the slurry to reflux (approx. 80°C) with vigorous mechanical stirring.

    • Observation: The grey slurry will turn rust-brown/orange as iron oxidizes to

      
      /
      
      
      
      .
  • Monitoring: Monitor by TLC (Reaction time: 4–6 hours).

  • Filtration (Critical): While still hot, filter the mixture through a Celite pad. Note: If the mixture cools, iron salts may crash out and clog the filter.

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.[2][3] Dry over

    
     and concentrate.
    

Decision Logic for Process Chemists

The following diagram illustrates the decision matrix for selecting the appropriate catalyst based on project phase and constraints.

Diagram 2: Catalyst Selection Logic

DecisionMatrix Start Start: Select Catalyst Scale Is Scale > 10 kg? Start->Scale Purity Is Defluorination Limit < 0.1%? Scale->Purity Yes Fe Select Fe/NH4Cl (Low Cost, High Waste) Scale->Fe No (Lab Scale) Cost Is Cost the Primary Driver? Purity->Cost No PtC Select Pt/C (High Purity, GMP) Purity->PtC Yes (Critical) Cost->Fe Yes (Early Phase) PdC Select Modified Pd/C (Optimized Process) Cost->PdC No (Optimize later)

Caption: Selection logic balancing scale, purity requirements, and cost constraints.

References

  • Synthesis of Cabozantinib (S)-malate. Chinese Journal of Pharmaceuticals, 2014, 45(3): 207-210.[4] (Describes the standard industrial route via nitro-reduction). Link

  • Highly efficient catalytic hydrogenation of p-chloronitrobenzene. Nanoscale Advances, 2019. (Demonstrates the superior selectivity of Pt-based catalysts over Pd for halonitrobenzenes). Link

  • Reduction of Nitro Compounds, Through different Reaction Conditions. Semantic Scholar, 2013. (Comparative data on Fe/NH4Cl vs Catalytic Hydrogenation). Link

  • Process for the preparation of Cabozantinib. World Intellectual Property Organization, WO2019234761A1. (Patent literature detailing the reduction steps and intermediate isolation).[2] Link

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. (Fundamental mechanisms of Pd vs Pt selectivity). Link

Sources

Comparative Analytical Validation Guide: 3-Fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

3-Fluoro-4-phenoxyaniline (CAS: 39177-22-5) is a critical intermediate in the synthesis of next-generation tyrosine kinase inhibitors (e.g., BTK inhibitors) and advanced agrochemicals. Its structural integrity—specifically the positioning of the fluorine atom relative to the phenoxy and amine groups—is the primary Critical Quality Attribute (CQA).

The analytical challenge lies not in simple detection, but in regio-selectivity . Standard C18 methods often fail to adequately resolve this compound from its potential isomers (e.g., 2-fluoro-4-phenoxyaniline) or defluoro-analogs (4-phenoxyaniline).

This guide compares three analytical approaches, ultimately validating Reverse-Phase HPLC (RP-HPLC) with a Pentafluorophenyl (PFP) stationary phase as the superior method for purity profiling, while positioning UPLC-MS/MS as the necessary tool for trace genotoxic impurity (GTI) quantification.

Comparative Analysis of Methodologies
FeatureMethod A: RP-HPLC (C18) Method B: RP-HPLC (PFP Phase) Method C: GC-FID
Primary Use Routine Assay (Raw Material)Purity Profiling & Isomer ResolutionResidual Solvent & Volatile Impurities
Selectivity Moderate (Hydrophobic interaction only)High (

-

& F-F interactions)
Moderate (Boiling point driven)
Sensitivity Good (UV detection)Good (UV detection)Excellent for volatiles; poor for salts
Robustness HighHighModerate (Thermal degradation risk)
Verdict Acceptable for crude assay.Recommended for Validation. Auxiliary use only.

Scientific Rationale: The "Fluorine Effect"

To validate a method for this molecule, one must understand the interaction mechanics.

  • The Problem with C18: Standard alkyl phases (C18) interact primarily through hydrophobicity. Since the 3-fluoro and 2-fluoro isomers have nearly identical lipophilicity (

    
    ), C18 columns often show co-elution.
    
  • The PFP Solution: A Pentafluorophenyl (PFP) column utilizes multiple retention mechanisms:

    • Hydrophobicity: Carbon backbone interaction.

    • 
      -
      
      
      
      Interactions:
      Between the phenyl ring of the analyte and the stationary phase.
    • Dipole-Dipole/Hydrogen Bonding: Specific interactions with the fluorine atom.

    • Shape Selectivity: The rigid PFP ring discriminates between the planar and twisted conformations of different fluoro-isomers.

Visualization: Analytical Decision Workflow

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Choice1 Routine Purity & Assay? Goal->Choice1 Choice2 Trace Genotoxins? Goal->Choice2 Choice3 Volatiles/Solvents? Goal->Choice3 Method1 HPLC-UV (PFP Column) *Validated Method* Choice1->Method1 Primary Method2 UPLC-MS/MS (SIM Mode) Choice2->Method2 Secondary Method3 GC-Headspace Choice3->Method3 Auxiliary

Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Validated Protocol: RP-HPLC with PFP Phase

This protocol is designed to meet ICH Q2(R1) standards. It is self-validating because the resolution of the critical pair (isomer separation) serves as the system suitability test.

Chromatographic Conditions
  • Instrument: HPLC equipped with PDA (Photo Diode Array) Detector.[1]

  • Column: Fluorophenyl (PFP) Column (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH ensures aniline is protonated, improving peak shape).

  • Mobile Phase B: Acetonitrile (High purity).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Temperature control is vital for fluorine selectivity).
    
  • Detection: UV at

    
     (Max absorption for aniline core) and 
    
    
    
    (Phenoxy ether).
  • Injection Volume:

    
    .
    
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.09010Equilibration
2.09010Load
15.01090Elution of main peak & lipophilic impurities
20.01090Wash
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution:

    
     of this compound Reference Standard.
    
  • System Suitability Solution: Mix of this compound and 4-phenoxyaniline (impurity) at

    
     each.
    

Validation Parameters & Acceptance Criteria (ICH Q2)

The following data summarizes the expected performance characteristics when validating this method.

Specificity (Stress Testing)

The method must differentiate the analyte from degradation products.

  • Protocol: Expose sample to Acid (

    
    ), Base (
    
    
    
    ), and Peroxide (
    
    
    ) for 24 hours.
  • Acceptance: Peak purity index

    
     (using PDA). No interference at the retention time of the main peak.
    
Linearity & Range
  • Range: 50% to 150% of target concentration (

    
    ).
    
  • Levels: 5 concentration levels (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo or solvent with known amounts of analyte at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    
Precision
  • Repeatability: 6 injections of the standard. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
    .
    
Impurity Profiling (The Critical Pathway)

Understanding the synthesis pathway is essential for identifying potential impurities.

ImpurityPathway Start Starting Material: 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-phenoxynitrobenzene Start->Inter SNAr Coupling Imp2 Impurity B: Regioisomer (2-Fluoro) Start->Imp2 Isomeric Impurity in SM Reactant Reactant: Phenol Reactant->Inter SNAr Coupling Imp1 Impurity A: Unreacted Phenol Reactant->Imp1 Residual Product Target: This compound Inter->Product Hydrogenation (Reduction) Imp3 Impurity C: Over-reduction (Cyclohexyl) Inter->Imp3 Aggressive Reduction

Figure 2: Synthetic pathway illustrating the origin of critical impurities (A, B, and C) required for specificity validation.

Advanced Troubleshooting & Insights

The "Ghost" Peak

Observation: A small peak eluting immediately after the main peak. Cause: This is often the deflluoro impurity (4-phenoxyaniline) if using C18, or the regioisomer if using PFP. Validation Action: You must inject pure standards of the potential impurities to confirm retention times. If separation is


 (resolution), lower the % Acetonitrile at the start of the gradient or lower the column temperature to 

.
pH Sensitivity

Observation: Tailing factor


.
Cause:  The amine group on the aniline is interacting with free silanols on the silica support.
Solution:  Ensure the mobile phase pH is well-controlled (pH 3.0 with phosphate or 0.1% Formic Acid). Do not  use neutral pH, as the aniline will be partially ionized, leading to split peaks.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[2][3] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19627217, this compound. PubChem. Available at: [Link]

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Sielc Technologies. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. (Demonstrating fluorinated aniline behavior). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-phenoxyaniline
Reactant of Route 2
3-Fluoro-4-phenoxyaniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.